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Baicalin

Cat. No.: B7856400
M. Wt: 446.4 g/mol
InChI Key: IKIIZLYTISPENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baicalin is a predominant flavonoid glycoside isolated from the roots of the traditional medicinal herb Scutellaria baicalensis Georgi . As a promising natural compound for research, it exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, and neuroprotective properties . In cancer research, this compound has demonstrated antitumor efficacy across various models, including prostate cancer, lung cancer, lymphoma, and hepatocellular carcinoma . Its mechanisms are multifaceted, involving the induction of apoptosis and cellular senescence, inhibition of metastasis, and modulation of the tumor microenvironment by repolarizing tumor-associated macrophages . Key molecular pathways affected include the suppression of PI3K/Akt/mTOR, NF-κB, and STAT3 signaling . This compound shows significant potential in neurobiological studies. In human neuronal-like cell models, it has been shown to enhance mitochondrial function, support neurite outgrowth, and exert anti-inflammatory and neuroprotective effects, suggesting relevance for neuropsychiatric and neurodegenerative disorder research . Its activity as a positive allosteric modulator of specific GABA-A receptor subunits also points to possible anxiolytic applications . Furthermore, this compound is a valuable compound for investigating inflammatory and infectious diseases. It can inhibit the NF-κB and NLRP3 inflammasome pathways, reducing key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β . Its antibacterial activity includes membrane disruption in E. coli and downregulation of quorum-sensing in Pseudomonas aeruginosa . Researchers should note that this compound has low oral bioavailability due to poor water solubility and lipophilicity; it is often hydrolyzed to its aglycone, Baicalein, by intestinal microbiota for absorption . This product, this compound, is provided for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O11 B7856400 Baicalin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIZLYTISPENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865024
Record name 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Heterologous Production of Baicalin

Endogenous Biosynthetic Pathways in Scutellaria baicalensis

The synthesis of baicalin (B1667713) and other related flavonoids in Scutellaria baicalensis is not uniform throughout the plant. Instead, it operates through two distinct, tissue-specific pathways: a classic flavone (B191248) pathway primarily active in the aerial parts (leaves and stems) and a more recently evolved, root-specific flavone (RSF) pathway. nih.govnih.gov

In the aerial tissues of S. baicalensis, a classic flavonoid biosynthesis pathway is responsible for producing 4'-hydroxyflavones like scutellarein (B1681691) and its glycoside, scutellarin. mdpi.comnih.gov This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to form the key intermediate, naringenin, which possesses a hydroxyl group at the 4'-position of its B-ring. mdpi.comfrontiersin.org Naringenin is then converted to apigenin (B1666066), which is subsequently hydroxylated to create scutellarein. mdpi.com

Conversely, the roots of S. baicalensis utilize a newly evolved pathway to synthesize 4'-deoxyflavones, which notably include baicalein (B1667712) and wogonin (B1683318). nih.govfrontiersin.org These compounds are characterized by the absence of the 4'-hydroxyl group on the B-ring. nih.govfrontiersin.org This root-specific pathway also starts with phenylalanine but diverges to produce a different flavanone (B1672756) intermediate, pinocembrin (B1678385), which lacks the 4'-hydroxyl group. nih.govnih.gov Pinocembrin is the crucial precursor for the synthesis of chrysin (B1683763), which is then further modified to produce baicalein and other root-specific flavones. nih.govfrontiersin.org The final step in the formation of this compound is the glycosylation of baicalein, a reaction catalyzed by flavonoid 7-O-glucuronosyltransferase (UBGAT), which attaches a glucuronic acid moiety. nih.govfrontiersin.org

The accumulation of this compound and baicalein is significantly higher in the roots compared to the aerial parts of the plant, underscoring the specialized nature of the root's metabolic machinery. mdpi.com

The synthesis of baicalein from its precursors is a multi-step process catalyzed by a specific suite of enzymes. These include hydroxylases that decorate the flavone core and various ligases, synthases, and isomerases that build the foundational structure.

Two key enzymes from the cytochrome P450 family, SbCYP82D1.1 and SbCYP82D2, are critical for the hydroxylation steps in baicalein biosynthesis and are highly expressed in the roots. sippe.ac.cncas.cn

SbCYP82D1.1 functions as a flavone 6-hydroxylase (F6H). sippe.ac.cnnih.gov It exhibits broad substrate specificity, capable of hydroxylating both 4'-deoxyflavones like chrysin to produce baicalein in the roots, and 4'-hydroxyflavones such as apigenin to yield scutellarein in the aerial parts. frontiersin.orgnih.govnih.gov The essential role of this enzyme in baicalein production was confirmed in studies where down-regulating the expression of SbCYP82D1.1 led to a significant decrease in baicalein and this compound levels, accompanied by an accumulation of chrysin glycosides. frontiersin.orgsippe.ac.cnnih.gov

SbCYP82D2 acts as a flavone 8-hydroxylase (F8H). sippe.ac.cnnih.gov Unlike SbCYP82D1.1, this enzyme shows high substrate specificity, primarily accepting chrysin to produce norwogonin (B192581), the precursor to wogonin. nih.govnih.gov Phylogenetic analyses suggest that SbCYP82D2 likely evolved from SbCYP82D1.1 through gene duplication and subsequent neofunctionalization. nih.govnih.gov

These two enzymes are responsible for the crucial 6- and 8-position hydroxylation of the chrysin ring, leading to the formation of baicalein and norwogonin, respectively. nih.govfrontiersin.org

The construction of the chrysin backbone, the direct precursor to baicalein, involves a coordinated series of enzymatic reactions specific to the root pathway. nih.gov

SbCLL-7 (Cinnamate-CoA Ligase-Like 7): This enzyme is pivotal in the root-specific pathway. It activates cinnamic acid to form cinnamoyl-CoA, committing it to the 4'-deoxyflavone route. nih.govfrontiersin.org Silencing the SbCLL-7 gene in hairy roots of S. baicalensis resulted in a marked reduction in the accumulation of this compound, baicalein, and wogonoside. frontiersin.org

SbCHS-2 (Chalcone Synthase-2): A specific isoform of chalcone (B49325) synthase, SbCHS-2, is highly expressed in the roots. nih.govfrontiersin.org It catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone, the precursor to the 4'-deoxyflavanone pinocembrin. nih.govfrontiersin.org

SbCHI (Chalcone Isomerase): This enzyme is shared by both the aerial and root-specific pathways. frontiersin.org It facilitates the isomerization of pinocembrin chalcone into the flavanone pinocembrin. nih.govfrontiersin.org Overexpression of SbCHI in hairy roots has been shown to boost the production of baicalein and this compound. frontiersin.org

SbFNSII-2 (Flavone Synthase II-2): A neo-functionalized flavone synthase, SbFNSII-2 is highly expressed in the roots and is specific for the 4'-deoxyflavanone pinocembrin. nih.govfrontiersin.org It converts pinocembrin to the flavone chrysin. nih.govfrontiersin.org RNA interference (RNAi) silencing of SbFNSII-2 significantly diminished the accumulation of this compound and baicalein. frontiersin.orgnih.gov

The intricate network of biosynthetic pathways is tightly controlled at the genetic level by various transcription factors that regulate the expression of the structural genes involved.

The regulation of flavonoid biosynthesis in plants is often governed by a conserved MYB-bHLH-WD40 (MBW) complex. mdpi.comfrontiersin.org In S. baicalensis, members of the R2R3-MYB and basic Helix-Loop-Helix (bHLH) families of transcription factors are instrumental in controlling the production of this compound and related flavonoids. nih.govmdpi.com

Research has identified several key transcription factors that positively regulate the flavonoid synthesis pathway. A transcriptomic analysis highlighted that overexpression of SbMYB8, SbMYB14, and SbbHLH94 led to an increase in the total flavonoid content in S. baicalensis callus, as well as elevated expression levels of flavonoid synthesis structural genes. mdpi.com These transcription factors are believed to activate the expression of structural genes such as CHS, CHI, and others, thereby enhancing the metabolic flux towards flavonoid production. mdpi.com For instance, MYB proteins can regulate the expression of genes like CHS2 and PAL2, directly influencing the accumulation of flavonoids in different tissues. mdpi.com

Genetic Regulation of Flavonoid Biosynthesis

Strategies for Heterologous Production of this compound and its Aglycone

The production of the valuable flavonoid this compound and its aglycone, baicalein, has traditionally relied on extraction from the roots of Scutellaria baicalensis. However, this method is often limited by low yields and the plant's slow growth cycle. To overcome these limitations and ensure a sustainable supply, researchers have turned to metabolic engineering and synthetic biology to develop heterologous production systems. These strategies involve transferring the entire biosynthetic pathway into well-characterized host organisms, or "chassis," which can be more easily cultivated and manipulated for high-yield production. The two primary types of hosts being explored are microbial chassis and plant chassis. mdpi.com

While microbial systems are excellent for rapid production, they can face challenges related to high energy consumption and production costs. mdpi.com Consequently, engineering the complete biosynthetic pathway in heterologous plants presents a promising alternative with potential advantages like lower energy needs and reduced waste. mdpi.com The choice of a heterologous host is critical, as the successful production of the target compound depends on complex factors, including the functional expression of transferred genes, proper protein folding, the availability of precursor molecules, and the host's tolerance to intermediate and final products. escholarship.org

Microbial Chassis Systems (e.g., E. coli, S. cerevisiae)

Microbial cell factories offer a powerful platform for producing plant-derived natural products due to their rapid growth, well-understood genetics, and scalability. Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microbial chassis for flavonoid production. researchgate.netnih.gov

Escherichia coli

E. coli has been extensively engineered for the de novo production of baicalein. This involves reconstructing the biosynthetic pathway from precursor molecules readily available in the cell. An artificial pathway was successfully assembled in E. coli using genes from five different species to convert phenylalanine and tyrosine into the intermediate chrysin. nih.gov Further introduction of a flavone 6-hydroxylase (F6H) from S. baicalensis enabled the conversion of chrysin to baicalein. nih.gov

Initial efforts yielded modest amounts of baicalein, with early reports citing productions of 8.5 mg/L. nih.gov Subsequent research focused on overcoming metabolic bottlenecks to improve titers. Key strategies included:

Optimizing Precursor Supply: Enhancing the availability of malonyl-CoA, a crucial building block for flavonoids, significantly boosted production, increasing baicalein yields to 23.6 mg/L in flask cultures. nih.gov

Enzyme Engineering and Optimization: Researchers developed a self-assembly enzyme reactor in vivo, which optimized the stoichiometry of two key biosynthetic enzymes. This strategy reduced the accumulation of intermediates and increased the baicalein titer by approximately 6.6-fold, from 21.6 mg/L to 143.5 mg/L. mdpi.comacs.org

Fed-batch Fermentation: By implementing a fed-batch fermentation process, the production of baicalein directly from glucose was achieved, reaching a final titer of 214.1 mg/L. acs.orgfrontiersin.orgnih.gov

Beyond baicalein, E. coli has also been used for the biotransformation of baicalein into its glycosylated form, this compound. By introducing a specific glycosyltransferase (AmUGT) that transfers glucuronic acid to the 7-hydroxy group of baicalein, researchers successfully synthesized this compound. jmb.or.krjmb.or.kr To improve the efficiency of this conversion, the E. coli strain was further engineered by overexpressing the UDP-glucose dehydrogenase gene (ugd) and using a mutant that accumulates the required sugar donor, UDP-glucuronic acid. This optimized system converted 1,000 µM of baicalein into approximately 720.3 µM of this compound. jmb.or.krjmb.or.kr

Saccharomyces cerevisiae

The yeast S. cerevisiae is another popular chassis for metabolic engineering. As a eukaryotic organism, it possesses advantages such as intracellular compartments and the ability to perform post-translational modifications, which can be beneficial for expressing complex plant enzymes like cytochrome P450s. researchgate.net The synthesis of baicalein has been reported in S. cerevisiae, although the yields have been generally lower than those achieved in highly optimized E. coli systems, with reported titers around 4.69 mg/L. mdpi.comnih.gov

Table 1: Heterologous Production of Baicalein and this compound in Microbial Chassis


Host OrganismTarget CompoundKey Engineering StrategyReported TiterReference
E. coliBaicaleinReconstruction of pathway from phenylalanine/tyrosine; optimization of malonyl-CoA supply.23.6 mg/L nih.gov
E. coliBaicaleinDevelopment of a self-assembly enzyme reactor.143.5 mg/L jmb.or.kr
E. coliBaicaleinDe novo synthesis from glucose via fed-batch fermentation.214.1 mg/L[5, 10]
E. coliThis compoundWhole-cell biotransformation of baicalein using engineered UGT.~720.3 µM frontiersin.org
S. cerevisiaeBaicaleinHeterologous expression of the biosynthetic pathway.4.69 mg/L[1, 3]

Plant Chassis Systems (e.g., Arabidopsis, Lycopersicon esculentum)

Using plants as chassis for producing high-value compounds is an attractive strategy that leverages their natural ability as photosynthetic autotrophs to reduce production costs. lifeasible.comfrontiersin.org Engineering metabolic pathways into fast-growing, high-biomass plants can create scalable "green factories."

Lycopersicon esculentum (Tomato)

The tomato has been successfully engineered to produce baicalein. mdpi.comnih.gov In a significant study, the five genes required for the baicalein biosynthetic pathway, sourced from Scutellaria baicalensis, were assembled and introduced into the Micro-Tom tomato variety. mdpi.comnih.gov This research utilized a multigene stacking strategy, which allows for the simultaneous introduction of multiple genes in a single transformation event. mdpi.com The successful expression of all five genes—SbCLL-7, SbCHS-2, SbCHI, SbFNSII-2, and SbCYP82D1.1—was confirmed in the transgenic tomato lines. mdpi.com As a result, the engineered tomato plants accumulated baicalein in their fruit, demonstrating the feasibility of producing this medicinal compound in an edible crop. mdpi.comnih.gov

Arabidopsis thaliana

Arabidopsis thaliana, a model organism for plant biology, has also been used to elucidate and engineer the baicalein pathway. cas.cn Scientists overexpressed the key enzyme flavone 6-hydroxylase (SbCYP82D1.1) from S. baicalensis in Arabidopsis. When these transgenic plants were fed the precursor chrysin, they were able to convert it into baicalein, confirming the enzyme's function in planta. cas.cn This approach of engineering later steps of the pathway in a heterologous plant host is a valuable strategy for producing compounds when precursors can be supplied externally or are already present in the host. Furthermore, the overexpression of regulatory transcription factors, such as AtMYB12, has been shown to enhance the production of flavonoids in various plants, presenting another potential avenue for increasing baicalein yields in engineered plant chassis. nih.govnih.gov

Molecular Pharmacology and Preclinical Mechanisms of Action of Baicalin

Modulation of Cellular Signaling Pathways

Baicalin's therapeutic potential appears to stem from its ability to interact with and modulate multiple intracellular signaling pathways. By influencing the activity of key protein kinases and transcription factors, This compound (B1667713) can alter cellular responses to a variety of stimuli, thereby impacting pathological processes.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are crucial in regulating cellular growth, differentiation, and stress responses. Research has demonstrated that this compound can significantly influence the activity of these pathways.

In various cell types, this compound has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade. For instance, in human cervical cancer cells, this compound treatment led to a significant reduction in the expression levels of ERK1/2 and p38 mRNA, as well as their phosphorylated protein forms osti.gov. This inhibition of the ERK/p38 MAPK pathway is associated with the induction of apoptosis in these cancer cells osti.gov. Similarly, in renal cancer cells, baicalein (B1667712), the aglycone of this compound, was found to inhibit cell proliferation, migration, and invasion, with the underlying mechanism attributed to the inhibition of the ERK and p38 MAPK pathways scispace.com.

Furthermore, studies on intestinal epithelial cells have shown that this compound can mitigate lipopolysaccharide (LPS)-induced inflammatory responses by downregulating the protein expression of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38) researchgate.net. This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through its modulation of the MAPK pathway. The combination of this compound and its aglycone, baicalein, has also been shown to enhance apoptosis in human breast cancer cells via the ERK/p38 MAPK pathway frontiersin.org.

Table 1: Effects of this compound on the MAPK/ERK/p38 Pathway

Cell Type/Model Effect of this compound Observed Outcome Reference
Human Cervical Cancer Cells (HeLa) Reduced mRNA and protein levels of phosphorylated ERK1/2 and p38. Induction of apoptosis. osti.gov
Renal Cancer Cells (A498 and 786-O) Inhibition of ERK and p38 MAPK pathways. Inhibition of proliferation, migration, and invasion. scispace.com
Porcine Intestinal Epithelial Cells (IPEC-J2) Decreased protein expression of p-ERK and p-p38. Attenuation of LPS-induced inflammatory responses. researchgate.net
Human Breast Cancer Cells (MCF-7) Activation of ERK/p38 MAPK pathway in combination with baicalein. Enhanced apoptosis. frontiersin.org
Human Osteoarthritic Chondrocytes Inhibition of JNK, ERK, and p38 MAPK cascades. Anti-inflammatory effects. nih.gov

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. This compound has been shown to be a potent regulator of the PI3K/AKT/mTOR pathway.

In various cancer cell lines, this compound and its aglycone, baicalein, have demonstrated the ability to inhibit the activation of this pathway. For example, in rheumatoid arthritis synovial fibroblasts, baicalein induced apoptosis by inactivating the PI3K/Akt/mTOR pathway, as evidenced by the decreased expression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) researchgate.net. Similarly, in hepatocellular carcinoma cells, baicalein has been shown to deactivate the PI3K/Akt pathway frontiersin.org.

Moreover, this compound has been found to regulate this pathway in non-cancerous contexts as well. In a study on insulin (B600854) resistance, baicalein was shown to improve glucose metabolism by activating the PI3K/AKT signaling pathway in the liver and skeletal muscle nih.gov. This suggests a context-dependent modulation of the PI3K/AKT/mTOR pathway by this compound. Chemical proteomics strategies have also identified that this compound's targets are highly associated with the regulation of the PI3K/AKT signaling pathway nih.gov.

Table 2: Effects of this compound on the PI3K/AKT/mTOR Pathway

Cell Type/Model Effect of this compound/Baicalein Observed Outcome Reference
Rheumatoid Arthritis Synovial Fibroblasts (SW982) Inactivation of PI3K/Akt/mTOR pathway (decreased p-PI3K, p-Akt, p-mTOR). Induction of apoptosis. researchgate.net
Hepatocellular Carcinoma Cells Deactivation of PI3K/Akt pathway. Anti-cancer effects. frontiersin.org
Type 2 Diabetes Mellitus Mouse Model Activation of PI3K/AKT signaling pathway in liver and skeletal muscle. Amelioration of insulin resistance. nih.gov
Human Embryonic Kidney Cells Target proteins are highly associated with the PI3K/AKT signaling pathway. Antiviral, anti-inflammatory, antitumor, and antioxidant functions. nih.gov
IL-1β-induced Rat Chondrocytes Inhibition of PI3K/AKT/mTOR pathway activation. Promotion of chondrocyte autophagy. nih.gov

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis, and its aberrant activation is frequently implicated in cancer. This compound has been found to modulate this pathway, often leading to anti-proliferative effects.

In osteosarcoma cells, baicalein was shown to inhibit cell proliferation by regulating the Wnt/β-catenin pathway. Specifically, baicalein decreased the expression of β-catenin and Axin2, while increasing the expression of GSK-3β. The translocation of β-catenin from the cytoplasm to the nucleus is a key step in the activation of Wnt signaling. Baicalein has been reported to disrupt this translocation, thereby inhibiting the pathway.

Conversely, in the context of hair follicle development, topical application of this compound was found to activate the canonical Wnt/β-catenin signaling pathway. It stimulated the expression of Wnt3a and Wnt5a and led to the accumulation of β-catenin, which in turn promoted hair follicle growth. This indicates that the effect of this compound on the Wnt/β-catenin pathway can be tissue-specific and dependent on the cellular context. In male rats with depression complicated by infertility, this compound was shown to attenuate the continuous activation of β-catenin induced by lipopolysaccharide (LPS).

Table 3: Effects of this compound on the Wnt/β-Catenin Pathway

Cell Type/Model Effect of this compound/Baicalein Observed Outcome Reference
Osteosarcoma Cell Line (Saos-2) Decreased expression of β-catenin and Axin2; increased expression of GSK-3β. Inhibition of cell proliferation.
Reconstituted Hair Follicles in Mice Activation of canonical Wnt/β-catenin signaling; accumulation of β-catenin. Increased hair follicle development.
Male Rats with Depression and Infertility Attenuation of LPS-induced continuous activation of β-catenin. Amelioration of depression-like behavior and infertility.
Breast Cancer Down-regulation of the Wnt/β-catenin pathway. Suppression of metastasis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound is a well-documented inhibitor of the NF-κB pathway.

Numerous studies have demonstrated that this compound and its aglycone, baicalein, can suppress the activation of NF-κB. This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of the NF-κB p65 subunit to the nucleus. In breast cancer cells, this compound was shown to inhibit tumor growth and metastasis by suppressing the NF-κB signaling pathway.

This compound's anti-inflammatory effects are also largely attributed to its inhibition of NF-κB. It has been shown to alleviate lipopolysaccharide-induced inflammation and protect against ethanol-induced gastritis through the suppression of this pathway. Furthermore, in human immortalized keratinocytes, this compound inhibited the proliferation and expression of inflammatory cytokines by inhibiting the STAT3/NF-κB signaling pathway.

Table 4: Effects of this compound on the NF-κB Pathway

Cell Type/Model Effect of this compound/Baicalein Observed Outcome Reference
Breast Cancer Cells (MDA-MB-231) Inhibition of NF-κB p65 nuclear translocation. Inhibition of tumor growth and metastasis.
Human Immortalized Keratinocytes (HaCaT) Inhibition of STAT3/NF-κB pathway activation. Inhibition of proliferation and inflammatory cytokine expression.
Lipopolysaccharide-induced Septic Rats Suppression of the NF-κB pathway. Restoration of vascular function.
Lymphocytes Suppression of NF-κB through inhibition of thioredoxin reductase (TrxR) activity. Anti-inflammatory properties.
Chicken Liver Suppression of TLR4-mediated NF-κB pathway. Alleviation of LPS-induced liver inflammation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy. This compound and baicalein have been shown to modulate STAT3 signaling.

In breast cancer cells, baicalein was found to strongly suppress STAT3 activity by inhibiting its transcriptional activity and phosphorylation. This inhibition of STAT3 was associated with anti-proliferative effects and a reduction in the metastatic potential of the cancer cells. Similarly, in cervical cancer cells, this compound has been shown to exert anti-cancer effects by targeting STAT3-regulated signaling pathways.

The modulatory effect of this compound on STAT3 is not limited to cancer cells. In a mouse model of rheumatoid arthritis, this compound treatment was found to significantly attenuate the JAK1/STAT3 signaling pathway, which contributed to the relief of the disease. Furthermore, in human keratinocytes, this compound was observed to inhibit the activation of the STAT3/NF-κB pathway, which is involved in inflammatory skin diseases.

Table 5: Effects of this compound on the STAT3 Signaling Pathway

Cell Type/Model Effect of this compound/Baicalein Observed Outcome Reference
Breast Cancer Cells Suppression of STAT3 transcriptional activity and phosphorylation. Anti-proliferative effects and reduced metastatic potential.
Cervical Cancer Cells Targeting of STAT3 regulated signaling pathways. Anti-cancer effects.
Rheumatoid Arthritis Mouse Model Attenuation of JAK1/STAT3 signaling. Relief of rheumatoid arthritis.
Human Immortalized Keratinocytes (HaCaT) Inhibition of STAT3/NF-κB pathway activation. Inhibition of proliferation and inflammatory cytokine expression.
Mouse Colitis Model Suppression of STAT3 activation by inhibiting its phosphorylation and DNA binding. Inhibition of colitis.

The Cyclin-Dependent Kinase (CDK)-Retinoblastoma (RB) pathway is a fundamental regulatory circuit of the cell cycle. The phosphorylation of the retinoblastoma protein (pRb) by cyclin-CDK complexes allows the cell to progress through the G1/S checkpoint. Baicalein has been shown to induce cell cycle arrest by targeting components of this pathway.

In oral cancer cells, baicalein caused a G1 phase arrest by decreasing the expression of CDK4, cyclin D1, and phosphorylated retinoblastoma (pRb) scispace.com. The reduction in pRb was found to be mediated by both the activation of the Aryl hydrocarbon Receptor (AhR) and the facilitation of cyclin D1 degradation scispace.com. In human lung squamous carcinoma cells, baicalein induced a G0/G1 phase cell cycle arrest by down-regulating the expression of CDK4 and cyclin D1.

Furthermore, in primary cultured rat heart endothelial cells, baicalein treatment led to G1 and G2 growth arrest, which was accompanied by the down-regulation of cyclin D2, cyclin A, CDK1, and CDK2. This down-regulation resulted in markedly reduced Cdk/cyclin-associated kinase activities, thereby inhibiting cell proliferation. The anticancer potential of baicalein is also linked to its inhibitory effect on cyclin-dependent kinases.

Table 6: Effects of this compound on the CDK-RB Pathway

Cell Type/Model Effect of Baicalein Observed Outcome Reference
Oral Cancer Cells (HSC-3) Decreased expression of CDK4, cyclin D1, and phosphorylated Rb. G1 phase cell cycle arrest. scispace.com
Human Lung Squamous Carcinoma Cells (CH27) Down-regulation of CDK4 and cyclin D1 expression. G0/G1 phase cell cycle arrest.
Rat Heart Endothelial Cells Down-regulation of cyclin D2, cyclin A, CDK1, and CDK2. G1 and G2 growth arrest.
Hepatocellular Carcinoma Cells (HepG2) Down-regulation of CDK4, cyclin D, and phosphor-Rb (in combination with silymarin). Cell growth decrease in S-phase and increase in G0/G1 phase.

Nrf2–Keap1 Pathway Activation

This compound has been shown to exert protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)–Kelch-like ECH-associated protein 1 (Keap1) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In preclinical studies, this compound treatment has been observed to increase the expression and phosphorylation of Nrf2 while decreasing the expression of Keap1 nih.gov. This dissociation allows Nrf2 to move into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1) and quinone oxidoreductase-1 nih.gov.

In a study involving HEI193 Schwann cells, baicalein, the aglycone of this compound, was found to protect against hydrogen peroxide-induced oxidative stress, DNA damage, and apoptosis by activating the Nrf2/HO-1 signaling pathway nih.gov. Similarly, in a lipopolysaccharide (LPS)-induced model using IPEC-J2 cells, this compound pretreatment activated the nuclear import of Nrf2 and increased the expression of downstream antioxidant factors, thereby mitigating oxidative stress nih.gov. This activation of the Nrf2 pathway is a key mechanism behind this compound's antioxidant effects nih.govmdpi.com. The process involves the phosphorylation of Nrf2, which is essential for the transcriptional activation of its target genes nih.gov.

Model System Inducer Key Findings Reference
HEI193 Schwann cellsHydrogen PeroxideBaicalein increased expression and phosphorylation of Nrf2, decreased Keap1, and promoted Nrf2 nuclear translocation, leading to increased HO-1 expression and protection against oxidative stress-induced DNA damage and apoptosis. nih.gov
IPEC-J2 cellsLipopolysaccharide (LPS)This compound activated the nuclear import of Nrf2 and significantly increased the mRNA and protein expression of downstream antioxidant factors like HO-1 and NQO-1. nih.gov
Diabetic Mice Liver Tissue & HL-7702 cellsHigh GlucoseBaicalein upregulated Nrf2 and its downstream protein HO-1, alleviating oxidative stress and apoptosis. mdpi.com

TLR4-NFκB-MAPK Signaling Regulation

This compound has demonstrated significant regulatory effects on the Toll-like receptor 4 (TLR4)-Nuclear factor kappa B (NF-κB)-Mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in inflammatory responses. In preclinical models, this compound has been shown to inhibit the activation of this pathway, thereby reducing inflammation. For instance, in a model of lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound suppressed neuroinflammation by blocking TLR4-mediated signal transduction nih.gov. Molecular docking analysis indicated that this compound binds to amino acids on TLR4, inhibiting the pathway nih.gov.

The anti-inflammatory mechanism involves the downregulation of key proteins in the pathway. Studies have shown that this compound can inhibit the expression of TLR4 and Myeloid differentiation primary response 88 (MyD88) nih.govresearchgate.net. This, in turn, prevents the activation of NF-κB and the phosphorylation of MAPKs such as p38 nih.govresearchgate.net. By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-alpha (TNF-α) aboutscience.eunih.gov. In various models of acute lung injury and neuroinflammation, this compound's ability to downregulate the TLR4/NF-κB/MAPK pathways has been consistently observed nih.govmdpi.com.

Model System Inducer Key Findings Reference
BV-2 MicrogliaLipopolysaccharide (LPS)This compound suppressed neuroinflammation by blocking the TLR4/MyD88/NF-κB and MAPK pathways and inhibited miR-155 expression. nih.gov
Mice with Acute Lung InjuryCobra Venom FactorThis compound reduced the expression of adhesion molecules and cytokines by inhibiting NF-κB transcriptional activity. nih.gov
3D4/21 CellsPorcine ExPECThis compound inhibited the expression of NF-κB/MAPK signaling pathways and reduced NLRP3 inflammasome activation. mdpi.com

GSK3β/NF-κB/NLRP3 Pathway Involvement

Preclinical research has implicated this compound in the regulation of the Glycogen synthase kinase 3 beta (GSK3β)/NF-κB/NOD-like receptor protein 3 (NLRP3) inflammasome pathway. This pathway is involved in inflammation and apoptosis. In a rat model of depression induced by chronic unpredictable mild stress, this compound was found to exert neuroprotective effects by inhibiting the activation of the GSK3β/NF-κB/NLRP3 signal pathway nih.gov. This inhibition helps to reduce inflammation and apoptosis, leading to the protection of neurons nih.gov.

The activation of the NLRP3 inflammasome is a critical step in the inflammatory process, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18 researchgate.net. This compound has been shown to inhibit the activation of the NLRP3 inflammasome in various disease models researchgate.netnih.gov. For example, in a model of gestational diabetes mellitus, baicalein, the aglycone of this compound, was found to inhibit the NLRP3 inflammasome, thereby alleviating placental inflammation and oxidative stress nih.gov. Furthermore, in gastric cancer cells, this compound was shown to induce pyroptosis through the NF-κB-NLRP3 signaling axis jcancer.org.

Model System Condition Key Findings Reference
Rat Model of DepressionChronic Unpredictable Mild StressThis compound promoted neuronal maturation and rescued neurons from apoptosis by inhibiting the activation of the GSK3β/NF-κB/NLRP3 signal pathway. nih.gov
Gestational Diabetes Mellitus Mouse ModelGestational Diabetes MellitusBaicalein inhibited the NLRP3 inflammasome and alleviated placental inflammation and oxidative stress. nih.gov
Gastric Cancer CellsIn vitroThis compound induced pyroptosis through the NF-κB-NLRP3 signaling axis. jcancer.org

Akt/FOXG1 Pathway Modulation

This compound has been found to modulate the Protein kinase B (Akt)/Forkhead box G1 (FOXG1) pathway, which plays a role in neuronal differentiation and survival. In a mouse model of depression induced by chronic unpredictable mild stress, this compound administration was shown to promote the differentiation of neurons and their survival by activating the Akt/FOXG1 pathway nih.gov. The study found that this compound could reverse the decrease in phosphorylated Akt (p-Akt) and FOXG1 caused by the stress-induced condition nih.gov.

FOXG1 is a crucial transcription factor for the development of the mammalian telencephalon and is known to stimulate dendrite elongation nih.gov. The activation of the Akt pathway appears to be upstream of FOXG1, as inhibition of the Akt pathway prevented this compound from counteracting the decline in FOXG1 expression in SH-SY5Y cells nih.gov. This suggests that this compound's neuroprotective and antidepressant-like effects are, at least in part, mediated through the modulation of this signaling cascade nih.gov.

Model System Condition Key Findings Reference
Mouse Model of DepressionChronic Unpredictable Mild StressThis compound promoted neuronal differentiation and survival via the Akt/FOXG1 pathway, reversing the decrease in p-Akt and FOXG1. nih.gov
SH-SY5Y cellsIn vitroInhibition of the Akt pathway prevented this compound from counteracting the decline in FOXG1 expression. nih.gov

Rac1/LIMK/Cofilin Pathway Activation

Research has indicated that this compound can activate the Ras-related C3 botulinum toxin substrate 1 (Rac1)/LIM kinase (LIMK)/cofilin pathway, which is involved in synaptic plasticity. In a chronic mild stress model of depression in mice, this compound treatment was found to alleviate depression-like behaviors and was associated with the activation of this pathway ablesci.com. The study observed that the expression levels of Rac1 and cofilin proteins were decreased in the stress group, while this compound treatment increased these levels ablesci.com.

The activation of the Rac1-cofilin pathway by this compound is thought to improve synaptic plasticity, which is often impaired in depressive disorders ablesci.com. The study also noted that this compound treatment alleviated ultrastructural changes in the hippocampal CA3 area and increased the expression of synaptic proteins such as synaptophysin (SYP) and postsynaptic density protein-95 (PSD95) ablesci.com.

Model System Condition Key Findings Reference
Mouse Model of DepressionChronic Mild StressThis compound activated the Rac1-cofilin pathway and improved synaptic plasticity, alleviating depression-like behaviors. ablesci.com

cAMP/PKA Pathway Activation

This compound has been shown to exert its therapeutic effects in certain conditions by upregulating the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. In a study on rats with attention deficit hyperactivity disorder (ADHD), this compound treatment was found to increase the content of adenylate cyclase (AC), cAMP, and PKA nih.gov. This upregulation of the AC/cAMP/PKA signaling pathway was associated with an improvement in synaptosomal adenosine triphosphatase (ATPase) and lactate dehydrogenase (LDH) activities nih.gov.

The effects of this compound on this pathway were observed to be dose-dependent, with higher doses of this compound showing a more significant effect nih.gov. This suggests that the modulation of the cAMP/PKA pathway is a potential mechanism through which this compound exerts its therapeutic effects in ADHD nih.gov.

Model System Condition Key Findings Reference
Rat Model of ADHDAttention Deficit Hyperactivity DisorderThis compound upregulated the AC/cAMP/PKA signaling pathway and improved synaptosomal ATPase and LDH activities in a dose-dependent manner. nih.gov

ACE2/Ang-(1-7)/Mas Axis Modulation

This compound has been found to modulate the Angiotensin-converting enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis, which plays a protective role in the cardiovascular system. This pathway counteracts the effects of the classical renin-angiotensin system. In a human umbilical vein endothelial cell (HUVEC) model of Angiotensin II-induced injury, this compound was shown to reduce endothelial dysfunction and oxidative stress by activating the ACE2/Ang-(1-7)/Mas axis aboutscience.eufrontiersin.org.

The activation of this axis by this compound leads to a series of beneficial downstream effects, including the upregulation of the PI3K/AKT/eNOS pathway, which promotes the production of nitric oxide (NO) frontiersin.orgnih.gov. This contributes to the vasorelaxant and protective effects of this compound on the endothelium aboutscience.eu. The modulation of the ACE2/Ang-(1-7)/Mas axis is a key mechanism through which this compound exerts its cardioprotective effects frontiersin.orgnih.gov.

Model System Inducer Key Findings Reference
HUVEC modelAngiotensin IIThis compound activated the ACE2/Ang-(1-7)/Mas axis, leading to reduced endothelial dysfunction and oxidative stress. aboutscience.eufrontiersin.org
In vitro studiesNot specifiedThis compound's positive effects on cardiovascular activity are mediated by the ACE2/Ang-(1-7)/Mas axis. nih.gov

PI3K/AKT/eNOS Pathway Activation

This compound has been shown to exert some of its pharmacological effects through the modulation of the PI3K/AKT/eNOS signaling pathway. This pathway is crucial for a variety of cellular functions, including cell survival, proliferation, and angiogenesis. Aberrations in this pathway are commonly observed in cancer cells, making it a significant target for therapeutic intervention. mdpi.com

Preclinical studies have demonstrated that this compound can activate this pathway, leading to the production of nitric oxide (NO), which plays a role in maintaining an anti-proliferative and anti-apoptotic environment in cells. mdpi.com In the context of myocardial ischemia-reperfusion injury, this compound has been found to promote the production of NO by activating the PI3K-AKT-eNOS signaling pathway in cardiac microvascular endothelial cells. researchgate.net This activation was associated with improved cardiac function and a reduction in myocardial infarction area. researchgate.net

Furthermore, research indicates that this compound's interaction with heat shock proteins (HSPs) and adapter proteins is involved in the regulation of the PI3K/AKT/eNOS pathway, contributing to its anticancer activities. mdpi.com In models of glaucoma, this compound has been observed to suppress pathogenesis by activating the PI3K/AKT signaling pathway, thereby inhibiting apoptosis, oxidative stress, and autophagy in retinal ganglion cells. nih.gov

The activation of the PI3K/AKT pathway by this compound is not universally stimulatory across all cellular contexts. In some cancer cell lines, inhibition of this pathway is a key mechanism of this compound's anti-tumor effects. For instance, in lung cancer cells, this compound was found to inhibit the Akt/mTOR pathway, which contributed to cell cycle arrest and apoptosis. researchgate.netaginganddisease.org Similarly, in breast cancer cells, the related compound baicalein has been shown to induce apoptosis and autophagy by inhibiting the PI3K/AKT signaling pathway. nih.gov

Table 1: Effects of this compound on the PI3K/AKT/eNOS Pathway in Different Preclinical Models

Cell/Tissue TypeEffect on PathwayObserved OutcomeReference
Cardiac Microvascular Endothelial CellsActivationIncreased NO production, improved cardiac function researchgate.net
Retinal Ganglion Cells (Glaucoma Model)ActivationInhibition of apoptosis, oxidative stress, and autophagy nih.gov
Lung Cancer Cells (H1299 and H1650)Inhibition (Akt/mTOR)Induction of cell cycle arrest and apoptosis researchgate.netaginganddisease.org
Breast Cancer Cells (MCF-7 and MDA-MB-231)Inhibition (by Baicalein)Induction of apoptosis and autophagy nih.gov

Hippo Pathway Involvement

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The primary downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and promote cell proliferation and inhibit apoptosis. Conversely, activation of the Hippo pathway leads to the phosphorylation and cytoplasmic retention of YAP and TAZ, thereby suppressing their activity.

Preclinical research has identified this compound as a modulator of the Hippo pathway. In ovarian cancer cells, this compound has been shown to activate the Hippo signaling cascade. researchgate.net This activation leads to an increase in the phosphorylation of YAP in the cytoplasm, which in turn reduces the level of nuclear YAP. researchgate.net By attenuating YAP activity, this compound was found to suppress the stemness of ovarian cancer cells. researchgate.net

The mechanism by which this compound influences the Hippo pathway appears to involve the regulation of Ras association domain-containing protein 6 (RASSF6). researchgate.net this compound has been observed to decrease the mRNA level of RASSF6, a negative regulator of the kinase Mst1/2 which is a core component of the Hippo pathway. researchgate.net By inhibiting RASSF6, this compound effectively activates the Hippo signaling cascade, leading to the downstream inhibition of YAP. researchgate.net Overexpression of both YAP and RASSF6 was shown to negate the inhibitory effects of this compound on the proliferation and stemness of ovarian cancer cells, confirming the significance of this pathway in this compound's mechanism of action. researchgate.net

Table 2: this compound's Involvement in the Hippo Signaling Pathway in Ovarian Cancer Cells

Molecular TargetEffect of this compoundDownstream ConsequenceReference
RASSF6 (mRNA level)DecreaseActivation of Hippo signaling researchgate.net
Phosphorylated YAP (in cytoplasm)IncreaseInhibition of YAP nuclear translocation researchgate.net
Nuclear YAPDecreaseAttenuation of YAP activity researchgate.net
Ovarian Cancer Stem Cell Markers (CD133, ALDH1A1)InhibitionSuppression of cancer cell stemness researchgate.net

NOD-like Receptor Signaling Pathway Regulation

The NOD-like receptor (NLR) family, particularly the pyrin domain-containing 3 (NLRP3) inflammasome, is a critical component of the innate immune system that, when activated, triggers inflammatory responses. This compound has demonstrated potent anti-inflammatory activities by regulating this signaling pathway.

In murine macrophages, this compound has been shown to robustly suppress the activation of the NLRP3 inflammasome when stimulated by ATP or nigericin. nih.gov The mechanism of this suppression involves the blockade of apoptosis-associated speck-like protein containing a CARD (ASC) recruitment and speck formation. nih.gov This is achieved, in part, by augmenting protein kinase A (PKA)-mediated phosphorylation of NLRP3, a modification known to prevent the assembly of the inflammasome. nih.gov

Further studies have indicated that this compound can inhibit the expression of NF-κB/MAPK signaling pathways, which in turn reduces the activation of the NLRP3 inflammasome in porcine extraintestinal pathogenic Escherichia coli (ExPEC)-infected cells. researchgate.net This leads to a significant reduction in the transcription and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). researchgate.net By blocking NLRP3 inflammasome activation, this compound was able to reduce the cellular damage induced by the bacterial infection. researchgate.net

Table 3: Regulation of the NOD-like Receptor Signaling Pathway by this compound

Cell Type/ModelStimulusEffect of this compoundMechanismReference
Murine MacrophagesATP or NigericinSuppression of NLRP3 inflammasome activationAugmented PKA-mediated phosphorylation of NLRP3, blocking ASC recruitment nih.gov
Porcine 3D4/21 CellsPorcine ExPEC PCN033Reduced NLRP3 inflammasome activationInhibition of NF-κB/MAPK signaling pathways researchgate.net

Cellular Processes and Molecular Targets

Induction of Apoptosis

A significant body of preclinical research has established that this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism underlying its anti-tumor activity.

In lung cancer cells (H1299 and H1650), this compound treatment has been shown to significantly increase the proportion of apoptotic cells. researchgate.netaginganddisease.org This pro-apoptotic effect is linked to the downregulation of the Akt/mTOR signaling pathway. researchgate.netaginganddisease.org Similarly, in melanoma cells, both this compound and its aglycone, baicalein, have been demonstrated to induce apoptosis. nih.gov

The induction of apoptosis by this compound and baicalein has also been observed in colorectal cancer cells, where it is associated with the modulation of the MAPK and PI3K/AKT signaling pathways. mdpi.com In breast cancer cells, baicalein was found to induce apoptosis in a dose-dependent manner, with higher concentrations leading to a greater apoptotic rate. nih.gov This was evidenced by nuclear condensation observed through Hoechst staining. nih.gov

The molecular mechanisms underlying this compound-induced apoptosis are multifaceted and can involve both intrinsic and extrinsic pathways. For instance, in PC12 cells exposed to hydrogen peroxide, this compound was shown to up-regulate the expression of anti-apoptotic proteins like survivin and Bcl-2, while down-regulating the expression of the pro-apoptotic protein caspase-3, an effect linked to the activation of the JAK/STAT3 pathway.

Table 4: Induction of Apoptosis by this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)Key FindingsAssociated Signaling PathwayReference
Lung CancerH1299, H1650Increased proportion of apoptotic cellsAkt/mTOR researchgate.netaginganddisease.org
MelanomaNot specifiedInduction of apoptosisMetabolic control nih.gov
Colorectal CancerMC38, CT26Induction of apoptosisMAPK, PI3K/AKT mdpi.com
Breast CancerMCF-7, MDA-MB-231Dose-dependent increase in apoptosis (by Baicalein)PI3K/AKT nih.gov

Cell Cycle Progression Inhibition

In addition to inducing apoptosis, this compound has been shown to inhibit the progression of the cell cycle in cancer cells, thereby halting their proliferation. This effect is often observed as an arrest at specific phases of the cell cycle.

In lung cancer cell lines H1299 and H1650, this compound treatment resulted in a remarkable arrest of the cell cycle in the G1/S phase, accompanied by a decrease in the G2/M phase. researchgate.net This cell cycle arrest was found to be dependent on the inhibition of the Akt/mTOR pathway. researchgate.netaginganddisease.org

Similarly, in colorectal cancer cells, this compound has been reported to cause cell cycle arrest. mdpi.com Specifically, in RKO and HCT116 colorectal cancer cells, this compound treatment induced cell cycle arrest primarily in the G1 phase. mdpi.com This was associated with alterations in the protein levels of key cell cycle regulators, including cyclin D1, cyclin E1, cyclin B1, p21, and p27. mdpi.com In other colorectal cancer cell lines, MC38 and CT26, this compound caused cell cycle arrest at the S phase. mdpi.com

The related compound baicalein has also been shown to induce cell cycle arrest in various cancer types. For instance, in highly invasive human ovarian cancer cells, baicalein induced a G2/M phase cell cycle arrest. This was associated with an increase in reactive oxygen species (ROS) production, DNA damage, and the activation of CHK2. In prostate cancer cells, baicalein has been shown to arrest the cell cycle at the G1 and S phases.

Table 5: Inhibition of Cell Cycle Progression by this compound and Baicalein

CompoundCancer TypeCell Line(s)Phase of Cell Cycle ArrestAssociated MechanismsReference
This compoundLung CancerH1299, H1650G1/SInhibition of Akt/mTOR pathway researchgate.netaginganddisease.org
This compoundColorectal CancerRKO, HCT116G1Alterations in cyclin and CDK inhibitor levels mdpi.com
This compoundColorectal CancerMC38, CT26SNot specified mdpi.com
BaicaleinOvarian CancerSKOV-3, TOV-21GG2/MROS production, DNA damage, CHK2 activation
BaicaleinProstate CancerPC-3, DU145G1 and SInhibition of cyclins and CDKs

Inhibition of Cellular Proliferation

This compound and its aglycone, baicalein, have demonstrated significant anti-proliferative effects across a range of cancer cell types in preclinical studies. This inhibition of cellular growth is a direct consequence of the induction of apoptosis and cell cycle arrest.

The anti-proliferative effects of this compound have also been noted in human breast cancer cells and human umbilical vein endothelial cells (HUVEC), highlighting its potential as an anti-cancer and anti-angiogenic agent. In ovarian cancer cells, both this compound and baicalein significantly inhibited cell viability, with baicalein showing greater efficacy. Notably, these compounds exerted less of an inhibitory effect on normal ovarian cells, suggesting a degree of selectivity for cancer cells.

The mechanisms underlying the inhibition of cellular proliferation are linked to the modulation of various signaling pathways and molecular targets. For example, in ovarian cancer cells, the inhibition of proliferation by baicalein is associated with the downregulation of cancer-promoting genes such as VEGF, HIF-1α, cMyc, and NFκB.

Table 6: Inhibition of Cellular Proliferation by this compound and Baicalein

CompoundCancer TypeCell Line(s)Key FindingsReference
This compoundLung CancerH1299, H1650Dose- and time-dependent inhibition of cell viability researchgate.net
BaicaleinColorectal CancerHT29, DLD1Dose- and time-dependent inhibition of cell viability
This compoundBreast CancerNot specifiedInhibited proliferation
This compound and BaicaleinOvarian CancerOVCAR-3, CP70Significant inhibition of cell viability, with baicalein being more effective

Induction of Cellular Senescence

This compound, a natural flavonoid glycoside, has been identified as an inducer of cellular senescence in various cancer models, presenting a potent anti-tumor mechanism distinct from apoptosis. nih.govresearchgate.net In human colon cancer cells (HCT116 and SW480), treatment with this compound significantly increases the number of senescence-associated β-galactosidase (SA-β-Gal) positive cells. researchgate.net This induction of senescence is a key factor in the inhibition of cancer cell growth and proliferation. researchgate.net

The molecular mechanism underlying this compound-induced senescence involves the upregulation of decidual protein induced by progesterone (DEPP). nih.gov this compound treatment leads to a decrease in reactive oxygen species (ROS), which in turn mediates the upregulation of DEPP. nih.gov This protein then physically interacts with Ras, triggering the activation of the Ras/Raf/MEK/ERK signaling pathway. nih.gov Concurrently, this compound selectively activates the p16INK4A/Rb pathway, leading to decreased phosphorylation of the retinoblastoma protein (pRb), a key step in enforcing cell cycle arrest and senescence. nih.gov This effect is specific, as pathways involving p53, p21, and p27 are not significantly influenced by this compound during this process. nih.gov

In vivo studies using xenograft mouse models of human colon cancer have corroborated these findings. nih.gov this compound treatment dramatically inhibited tumor growth, an effect attributed to the induction of tumor cellular senescence. nih.gov Analysis of tumor tissues from these models confirmed the upregulation of DEPP and the activation of the Ras/Raf/MEK/ERK and p16INK4A/Rb signaling pathways. nih.gov Research has also shown that this compound can induce senescence in melanoma cells, further highlighting this as a significant component of its anti-cancer activity. researchgate.net

Cell LineKey FindingSignaling Pathway InvolvedReference
Human Colon Cancer (HCT116, SW480)This compound induces cellular senescence, evidenced by increased SA-β-Gal positive cells.DEPP-mediated Ras/Raf/MEK/ERK and p16INK4A/Rb pathways nih.govresearchgate.net
Human and Mouse Melanoma CellsThis compound treatment increases senescent cell populations.mTORC1-HIF-1α signaling pathway (related to metabolic inhibition) researchgate.net
Table 1: Preclinical Research Findings on this compound-Induced Cellular Senescence

Modulation of Autophagy

Autophagy is a cellular degradation process that can play a dual role in cancer, either promoting survival or inducing cell death. nih.govnih.gov Preclinical studies have demonstrated that this compound is a potent modulator of autophagy in various cancer cells. nih.govaginganddisease.org In human hepatocellular carcinoma (HCC) cells (SMMC-7721), this compound induces autophagic cell death in a dose- and time-dependent manner, alongside apoptosis. nih.govfrontiersin.org This finding reveals a novel mechanism for this compound's anticancer effects beyond its previously known roles in apoptosis and cell cycle arrest. nih.gov

The induction of autophagy by this compound in SMMC-7721 cells is associated with the upregulation of Beclin 1, a key regulator of the autophagic process. nih.gov Furthermore, this effect involves the significant downregulation of the protein CD147, a molecule implicated in both apoptosis and the inhibition of autophagy. nih.govfrontiersin.org The use of an autophagy inhibitor, 3-methyladenine (3-MA), significantly inhibits this compound-induced cell death, confirming the functional role of autophagy in its cytotoxic effects. nih.gov

In papillary thyroid carcinoma (PTC), this compound has also been shown to induce autophagy. nih.gov A study using an optical resonator to monitor this compound-membrane protein interactions identified nerve growth factor receptor (NGFR) as a key target. nih.gov Mechanistic investigations revealed that this compound induces autophagy in PTC cells via the NGFR/MAPK/mTOR signaling axis. nih.gov This was validated in both in vitro and in vivo models, where this compound treatment led to an increase in autophagosomes. nih.gov The process involves the modulation of proteins such as p62, with its expression being decreased by this compound in a concentration-dependent manner. nih.gov

Cancer TypeCell LineKey MechanismSignaling PathwayReference
Hepatocellular CarcinomaSMMC-7721Induces autophagic cell death; upregulates Beclin 1; downregulates CD147.CD147-mediated nih.govfrontiersin.org
Papillary Thyroid CarcinomaBcpapInduces autophagy, evidenced by increased autophagosomes and decreased p62.NGFR/MAPK/mTOR nih.gov
Intestinal Epithelial CellsHT-29Restores expression of autophagy-related genes in inflamed cells.NF-κB nih.gov
Table 2: Preclinical Research on this compound's Modulation of Autophagy

Inhibition of Metastasis

Metastasis is a primary cause of mortality in cancer patients, and this compound has demonstrated significant potential in inhibiting this complex process in preclinical models. researchgate.net Its anti-metastatic effects are largely attributed to its ability to reverse the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and dissemination. researchgate.net

In highly aggressive breast cancer cells (MDA-MB-231 and 4T1), this compound effectively suppresses migration and invasion. researchgate.net This is achieved by modulating the expression of key EMT markers; this compound upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as Vimentin and N-cadherin. researchgate.net The underlying mechanism for this effect involves the targeting of the β-catenin signaling pathway. researchgate.net this compound treatment leads to a downregulation of β-catenin expression, thereby inhibiting the EMT process and suppressing the metastatic potential of breast cancer cells. researchgate.net

Another critical pathway targeted by this compound to inhibit metastasis is the transforming growth factor-β (TGF-β) signaling pathway. In breast cancer, this compound has been shown to directly bind to TGF-β1, causing its inactivation. This action subsequently blocks the downstream phosphorylation of Smad3 (p-Smad3), a key transducer of the TGF-β signal that promotes EMT. By inhibiting the TGF-β1/p-Smad3 pathway, this compound effectively suppresses EMT-induced metastasis. In vivo experiments have validated these findings, showing that this compound inhibits TGF-β1-induced tumor metastasis.

Interactions with Specific Proteins and Enzymes

KDM4E/BICD1/PAR1

Preclinical research has primarily associated this compound's aglycone, baicalein, with a pathway involving Lysine-specific demethylase 4E (KDM4E) and Bicaudal D homolog 1 (BICD1) to ultimately block Protease-Activated Receptor-1 (PAR1) signaling in triple-negative breast cancer. nih.gov

However, studies focusing specifically on this compound have demonstrated its direct inhibitory effects on PAR1. In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment significantly down-regulated the levels of PAR-1 mRNA and PAR-1 protein. aginganddisease.orgnih.gov This inhibition of PAR-1 was linked to a reduction in apoptosis and an attenuation of focal cerebral ischemic reperfusion injury, suggesting that PAR-1 is a direct or indirect target of this compound in cerebrovascular contexts. aginganddisease.orgnih.gov While the complete KDM4E/BICD1 cascade has not been elucidated for this compound itself, its interaction with the downstream effector PAR1 is evident.

PSMB5 and SIRT3

There is currently a lack of available preclinical data detailing a direct interaction between this compound and Proteasome Subunit Beta Type-5 (PSMB5).

In contrast, a significant interaction has been identified between this compound and Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase. In the context of diabetic cardiomyopathy, this compound's cardioprotective effects are mediated through the Sentrin/SUMO-specific protease 1 (SENP1)/SIRT3 signaling pathway. nih.gov Research shows that this compound enhances the de-small ubiquitin-like modifier (deSUMOylation) of SIRT3 by upregulating SENP1. researchgate.netnih.gov This action restores SIRT3 activity, which in turn improves mitochondrial stability, reduces the accumulation of reactive oxygen species, and prevents cardiomyocyte death (including apoptosis and ferroptosis). researchgate.netnih.gov The cardioprotective effects of this compound were eliminated when endogenous SENP1 was silenced, confirming the essential role of this pathway in mediating this compound's benefits. nih.gov

Xanthine Oxidase (XO) Activity

This compound and its aglycone, baicalein, are recognized as reversible inhibitors of xanthine oxidase (XO), the key enzyme in purine catabolism that catalyzes the production of uric acid. The inhibition of XO by this compound helps to suppress the generation of superoxide (B77818) anions (O2•−), which are byproducts of the enzymatic reaction.

Spectroscopic and molecular docking studies have confirmed the formation of a this compound-XO complex. The binding of this compound to the enzyme induces conformational changes in XO, leading to a reduction in its catalytic activity. The mechanism of inhibition is a mixed type, indicating that this compound can bind to both the free enzyme and the enzyme-substrate complex. Furthermore, research indicates a synergistic effect when this compound is combined with allopurinol, a classical XO inhibitor, suggesting potential for combination therapies in managing conditions like hyperuricemia.

Target Protein/EnzymeEffect of this compoundMechanism of ActionDisease/Model ContextReference
Protease-Activated Receptor-1 (PAR1)InhibitionDownregulates PAR-1 mRNA and protein expression.Cerebral Ischemic Reperfusion Injury aginganddisease.orgnih.gov
Sirtuin 3 (SIRT3)Activation (Indirect)Promotes deSUMOylation of SIRT3 via upregulation of SENP1.Diabetic Cardiomyopathy researchgate.netnih.gov
Xanthine Oxidase (XO)InhibitionBinds to XO, inducing conformational changes (mixed-type inhibition).Enzymatic Assays (Hyperuricemia model)
Table 3: Summary of this compound's Interactions with Specific Proteins and Enzymes
Anti-apoptotic (Bcl-2) and Angiogenic (VEGF) Targets

This compound demonstrates complex interactions with key proteins involved in programmed cell death (apoptosis) and the formation of new blood vessels (angiogenesis). Its activity is notably centered on the B-cell lymphoma 2 (Bcl-2) family of proteins and the Vascular Endothelial Growth Factor (VEGF).

Anti-apoptotic (Bcl-2) Targets: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. The ratio between these opposing factions is a key determinant of a cell's fate. Research has shown that this compound can modulate this balance to induce apoptosis in various cancer cell lines. In human leukemia cells, for instance, treatment with this compound leads to a decline in the expression of the anti-apoptotic Bcl-2 protein. Concurrently, it upregulates the expression of the pro-apoptotic Bax protein. This shift in the Bax/Bcl-2 ratio is a crucial step that leads to the loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptosis.

Angiogenic (VEGF) Targets: Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates angiogenesis. The effect of this compound on VEGF is context-dependent and appears to be mediated through the estrogen-related receptor alpha (ERRα) pathway. Studies have demonstrated that this compound can induce the expression of VEGF in several cell lines. This induction occurs through the activation of the ERRα pathway, independent of the hypoxia-inducible factor-1α (HIF-1α), which is a more common regulator of VEGF. By stimulating ERRα expression, this compound enhances VEGF promoter activity, leading to increased VEGF mRNA and protein levels. This pro-angiogenic effect suggests a potential therapeutic role for this compound in conditions where enhanced blood vessel formation is beneficial, such as in ischemic cardiovascular diseases.

Table 1: this compound's Interaction with Anti-apoptotic and Angiogenic Targets

Target Effect of this compound Model System Key Finding
Bcl-2 Downregulation of protein expression Human T-ALL leukemia cell line (CCRF-CEM) This compound treatment decreased Bcl-2 levels, contributing to a loss of mitochondrial membrane potential and apoptosis.

| VEGF | Induction of protein and mRNA expression | Human glioma (U251), lung fibroblast (MRC-5), and HUVEC cells | this compound induces VEGF expression and promotes angiogenesis by activating the ERRα/PGC-1α pathway. |

c-Jun N-terminal Kinase 2 (JNK2)

This compound has been identified as a modulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) cascade. The JNK pathway is involved in regulating cellular responses to a variety of stressors and plays a key role in inflammation, apoptosis, and cell differentiation.

Research indicates that this compound exerts inhibitory effects on the JNK signaling pathway. In models of acute pancreatitis, this compound has been shown to suppress the JNK pathway by targeting MAP2K4 worldscientific.comnih.gov. This inhibition is part of a broader anti-inflammatory mechanism. In the context of cardiovascular protection, this compound's ability to inhibit apoptotic kinases, including JNK, is crucial for its cardioprotective effects against myocardial injury frontiersin.org. By attenuating the activation of the JNK pathway, this compound can reduce the expression of pro-inflammatory cytokines and mitigate apoptosis, thereby protecting tissues from inflammatory damage worldscientific.comnih.govfrontiersin.org. This regulatory action on the JNK pathway underscores a significant aspect of this compound's therapeutic potential in managing inflammatory conditions.

Fungal Enzyme Targets (e.g., 1,3-β-d-glucan synthase)

This compound exhibits antifungal properties, particularly against opportunistic pathogens like Candida albicans, by modulating the integrity and composition of the fungal cell wall. The primary target in this context is the synthesis and exposure of β-1,3-glucan, a crucial structural component of the cell wall and a potent pathogen-associated molecular pattern (PAMP).

Instead of directly inhibiting the 1,3-β-d-glucan synthase enzyme, this compound appears to disrupt the regulation of cell wall biogenesis. Transcriptome analysis of C. albicans treated with this compound revealed differential expression of numerous genes associated with cell wall organization nih.gov. Specifically, this compound treatment leads to:

Upregulation of synthesis genes: An increased expression of genes encoding for β-1,3-glucan synthases, such as GSC1 and GSL1 nih.gov.

Downregulation of degradation genes: A decreased expression of genes encoding for glucan-degrading enzymes like glucan 1,3-β-glucosidase (BGL2) and glucan endo-1,3-β-D-glucosidase 1 (ENG1) nih.gov.

This combined action results in an "unmasking" effect, where the normally concealed β-1,3-glucan layer on the fungal surface becomes more exposed. This increased exposure enhances the recognition of the fungus by host immune cells, such as macrophages, leading to a more robust phagocytic response and clearance of the pathogen nih.gov. While this compound's aglycone, baicalein, has been shown to have more direct and potent antifungal activity, this compound's mechanism of modulating gene expression to alter the cell wall architecture represents a distinct antifungal strategy frontiersin.orgnih.govmdpi.comresearchgate.net.

Viral Enzyme Targets (e.g., BVDV NS5B Polymerase, SARS-CoV-2 3CL Protease)

This compound has demonstrated significant antiviral activity by directly targeting and inhibiting key viral enzymes that are essential for replication.

Bovine Viral Diarrhea Virus (BVDV) NS5B Polymerase: BVDV, a member of the Pestivirus genus, relies on the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B), for the replication of its viral genome. Research has established that this compound and its derivatives can effectively inhibit BVDV replication by targeting the NS5B polymerase. Molecular docking and in vitro studies have confirmed that this compound can bind to this crucial enzyme, thereby impeding its function and halting the viral replication cycle. This targeted inhibition leads to a significant reduction in BVDV RNA copy numbers in infected cells.

SARS-CoV-2 3CL Protease: The 3C-like protease (3CLpro), also referred to as the main protease, is a highly conserved enzyme in coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19. This enzyme plays an indispensable role in the viral life cycle by cleaving viral polyproteins into functional proteins required for replication and transcription. This compound and its aglycone, baicalein, have been identified as potent, non-covalent inhibitors of the SARS-CoV-2 3CLpro. They effectively block the active site of the protease, preventing it from processing the viral polyproteins and thus inhibiting viral replication. This mechanism of action makes this compound a promising candidate for the development of broad-spectrum anti-coronavirus therapeutics.

Table 2: this compound's Interaction with Viral Enzyme Targets

Target Enzyme Virus Effect of this compound Outcome
NS5B Polymerase Bovine Viral Diarrhea Virus (BVDV) Binds to and inhibits the RNA-dependent RNA polymerase activity. Inhibition of viral RNA replication.

| 3CL Protease (3CLpro) | SARS-CoV-2 | Non-covalently binds to the active site, blocking its proteolytic activity. | Inhibition of viral polyprotein processing and replication. |

Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Elevated CK2 activity is a common feature in many types of cancer, making it an attractive target for anti-neoplastic drug development.

While this compound is a major flavonoid component of Scutellaria baicalensis, research into the direct inhibition of Protein Kinase CK2 has primarily focused on its aglycone, baicalein. Studies have shown that baicalein is an effective in vitro inhibitor of the recombinant human protein kinase CK2 holoenzyme, displaying strong inhibitory activity with an IC50 of 2.54 µmol/L nih.gov. Kinetic analyses revealed that baicalein acts as a noncompetitive inhibitor with respect to ATP and as a mixed-type inhibitor concerning the protein substrate casein nih.gov. The direct inhibitory action of this compound itself on Protein Kinase CK2 is less characterized in the scientific literature.

Regulation of Gene and Protein Expression

E-cadherin, TGF-β1, Vimentin, p-Smad3

This compound significantly modulates the expression of genes and proteins involved in the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer metastasis and fibrosis. Its primary mechanism in this context involves the direct inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.

TGF-β1 is a potent inducer of EMT. Upon binding to its receptor, it initiates a signaling cascade that leads to the phosphorylation of Smad proteins, particularly Smad3 (p-Smad3). This activated p-Smad3 then translocates to the nucleus to regulate the transcription of target genes that drive the EMT process.

Research has demonstrated that this compound can directly bind to TGF-β1, causing its inactivation nih.govnih.gov. This action blocks the entire downstream signaling cascade. Consequently, this compound treatment leads to:

Decreased TGF-β1 and p-Smad3: By inactivating TGF-β1, this compound reduces its expression and prevents the phosphorylation of Smad3 nih.gove-century.us. This has been observed in both in vitro breast cancer models and in vivo animal studies nih.gov.

Upregulation of E-cadherin: The inhibition of the TGF-β1/p-Smad3 pathway reverses the suppression of epithelial markers. This compound treatment results in a marked upregulation of E-cadherin, a key protein for maintaining cell-cell adhesion in epithelial tissues nih.govfrontiersin.org.

Downregulation of Vimentin: Concurrently, this compound downregulates the expression of mesenchymal markers like Vimentin nih.govfrontiersin.org. Vimentin is an intermediate filament protein characteristic of mesenchymal cells that contributes to cell motility and invasion.

By inhibiting the TGF-β1/p-Smad3 signaling axis, this compound effectively suppresses EMT, which in turn reduces the migratory and invasive capabilities of cancer cells nih.govnih.gov.

Table 3: Compounds Mentioned

Compound Name
1,3-β-d-glucan
ATP
Bax
Bcl-2
Casein
Cytochrome c
E-cadherin
Estrogen-related receptor alpha (ERRα)
Hypoxia-inducible factor-1α (HIF-1α)
p-Smad3
Protein Kinase CK2
Smad3
TGF-β1
Vascular Endothelial Growth Factor (VEGF)
Inflammatory Markers (iNOS, IL-1β, COX-2, TNF-α, IL-6)

This compound has demonstrated significant anti-inflammatory properties through its ability to modulate key inflammatory mediators. Research indicates that this compound can suppress the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. researchgate.net By inhibiting NF-κB activation, this compound effectively downregulates the expression of a range of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov

Furthermore, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These enzymes are instrumental in the synthesis of prostaglandins and nitric oxide, respectively, which are key contributors to the inflammatory process. researchgate.net In a study on lipopolysaccharide (LPS)-induced infection in chickens, this compound was found to suppress the NF-κB pathway via the TLR4 receptor, leading to a decrease in the expression of iNOS, IL-1β, COX-2, TNF-α, and IL-6. mdpi.com Similarly, in a study on ulcerative colitis in rats, this compound administration was associated with a decrease in the expression of TNF and IL-6 in the colon. nih.gov

The table below summarizes the effects of this compound on key inflammatory markers based on preclinical research findings.

Inflammatory MarkerEffect of this compoundMolecular Mechanism
iNOSSuppression of expressionInhibition of NF-κB signaling pathway
IL-1βReduction in production and expressionInhibition of NF-κB signaling pathway
COX-2Suppression of expressionInhibition of NF-κB signaling pathway
TNF-αReduction in production and expressionInhibition of NF-κB signaling pathway
IL-6Reduction in production and expressionInhibition of NF-κB signaling pathway
Apoptosis-Related Proteins (XIAP, Bax, Caspase-3, Caspase-9)

This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins. The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound's action. In human breast cancer cells, a combination treatment of this compound and its aglycone, baicalein, was found to enhance apoptosis by activating caspase-9 and caspase-3. mdpi.com This activation was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. mdpi.com

Further studies have elaborated on these mechanisms. In lung cancer cells, this compound treatment led to a dose-dependent upregulation of Bax and activated caspase-9, while the expression of Bcl-2 was decreased. mdpi.com In human leukemia HL-60 cells, this compound demonstrated significant cytotoxicity by increasing the levels of Bax, cytochrome c, and caspases-3 and -12. mdpi.com The release of cytochrome c from the mitochondria is a critical step in the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Moreover, baicalein has been reported to induce apoptosis in human tongue cancer cells by increasing the concentrations of pro-apoptotic proteins like Bax. nih.gov In human bladder cancer 5637 cells, baicalein was found to activate caspase-9 and -3, leading to the proteolytic degradation of poly(ADP-ribose)-polymerase (PARP), a hallmark of apoptosis. nih.govtandfonline.com This study also noted a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, suggesting a complex and cell-type-specific regulation. nih.govtandfonline.com Additionally, baicalein has been shown to downregulate members of the inhibitor of apoptosis protein (IAP) family, such as cIAP-1 and cIAP-2, further promoting apoptosis. nih.govtandfonline.com One of the main active components of Huang-Lian-Jie-Du-Tang, baicalein, was found to induce apoptosis of myeloma cell lines by inhibiting the phosphorylation of IκB-α and reducing the expression of the XIAP gene. tandfonline.com

The table below summarizes the effects of this compound on key apoptosis-related proteins based on preclinical research findings.

Apoptosis-Related ProteinEffect of this compound/BaicaleinMolecular Outcome
XIAPReduction in expressionPromotion of apoptosis
BaxUpregulation of expression/Increased concentrationPromotion of apoptosis
Caspase-3ActivationExecution of apoptosis
Caspase-9ActivationInitiation of intrinsic apoptosis pathway
Drug Transporters (ABCG2, P-glycoprotein)

Research has indicated that this compound and its aglycone, baicalein, can modulate the activity of drug transporters, which are often implicated in multidrug resistance in cancer. Baicalein has been identified as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). nih.gov Studies have shown that baicalein can inhibit the ABCG2-mediated efflux of drugs, thereby increasing their intracellular concentration and cytotoxicity. nih.gov In the multiple myeloma cell line RPMI 8226, baicalein was found to decrease the proportion of side population cells, which are enriched for cancer stem cells, by inhibiting the expression of ABCG2. mdpi.comtandfonline.com

Regarding P-glycoprotein (P-gp), another important drug efflux pump, studies have shown that baicalein can inhibit its activity. An aqueous extract of Scutellaria baicalensis Georgi, which contains baicalein, was found to have inhibitory activity against P-gp. mdpi.com Further investigations revealed that baicalein was responsible for this activity. mdpi.com In vitro studies using Caco-2 cells and rat gut sacs demonstrated that baicalein significantly increased the intracellular accumulation of the P-gp substrate rhodamine 123 and down-regulated P-gp expression, suggesting it is a P-gp inhibitor. researchgate.netnih.gov In contrast, this compound, the glycoside form, showed no obvious effect on P-gp activity or expression in the same study. researchgate.netnih.gov However, another study reported that multiple doses of this compound decreased the oral bioavailability of ciclosporin in rats, which was attributed to the induction of intestinal P-gp. nih.gov

The table below summarizes the effects of this compound and Baicalein on key drug transporters based on preclinical research findings.

Drug TransporterCompoundEffectMolecular Mechanism
ABCG2BaicaleinInhibition of efflux activity and expressionDirect inhibition and downregulation of protein expression
P-glycoproteinBaicaleinInhibition of activity and expressionDownregulation of protein expression
P-glycoproteinThis compoundInduction of expression (in vivo, multiple doses)Increased expression in the intestine
Antioxidant Enzymes (Nrf2/HO-1)

This compound exerts significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.govmdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of its downstream target genes, including HO-1. researchgate.netmdpi.com

In a study on diabetic nephropathy, this compound administration was found to activate the Nrf2-mediated antioxidant pathway, as evidenced by increased expression of Nrf2 and its downstream proteins HO-1 and NAD(P)H: quinone oxidoreductase-1 (NQO-1). This activation of Nrf2 signaling was associated with the alleviation of oxidative stress. Similarly, in a model of lipopolysaccharide (LPS)-induced oxidative stress in intestinal porcine epithelial cells (IPEC-J2), this compound treatment activated the nuclear import of Nrf2 and increased the mRNA and protein expression of HO-1. mdpi.com

The protective effects of this compound against oxidative stress-induced apoptosis have also been linked to the Nrf2/HO-1 pathway. In hypoxia-exposed H9c2 cardiomyocytes, this compound was shown to enhance the activation of the Nrf2/HO-1 pathway, which contributed to its anti-apoptotic effects. nih.gov Furthermore, studies with baicalein, the aglycone of this compound, have demonstrated its ability to increase the expression of Nrf2 and HO-1 in a concentration-dependent manner, while decreasing the expression of Keap1, a negative regulator of Nrf2. nih.govresearchgate.net

The table below summarizes the effects of this compound on key antioxidant enzymes based on preclinical research findings.

Antioxidant Enzyme PathwayEffect of this compoundMolecular Mechanism
Nrf2Activation and nuclear translocationPromotion of transcription of antioxidant genes
HO-1Upregulation of expressionIncreased antioxidant capacity
Antiviral Proteins (IFN, IL, SOCS1/3, PKR, Mx1, AP-1)

This compound has been shown to possess broad-spectrum antiviral activity, which is mediated through the modulation of various antiviral proteins and signaling pathways. mdpi.com One of the key mechanisms of this compound's antiviral action is its ability to regulate the host's innate immune response, particularly the interferon (IFN) system. mdpi.com

In the context of influenza A virus (IAV) infection, this compound treatment has been shown to upregulate IFN-induced antiviral signaling. tandfonline.comnih.gov This includes the increased expression of IFN-α and IFN-β. nih.gov The upregulation of IFNs leads to the induction of IFN-stimulated genes (ISGs) that have antiviral functions, such as Myxovirus resistance protein 1 (Mx1) and Protein Kinase R (PKR). mdpi.com this compound treatment has been observed to enhance the expression of both Mx1 and PKR in a dose- and time-dependent manner. PKR, upon activation, can inhibit viral protein synthesis.

This compound's antiviral activity also involves the modulation of viral proteins that counteract the host's immune response. For instance, this compound has been shown to modulate the function of the IAV non-structural protein 1 (NS1), which is known to suppress IFN induction. tandfonline.comnih.gov By interfering with NS1, this compound helps to restore the host's antiviral defenses. tandfonline.comnih.gov Furthermore, this compound has been reported to regulate the levels of various interleukins (ILs) and may influence the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are involved in the negative feedback regulation of cytokine signaling. mdpi.com The transcription factor Activator protein-1 (AP-1) is another molecular target that can be modulated by this compound in the context of viral infections. mdpi.com

The table below summarizes the effects of this compound on key antiviral proteins based on preclinical research findings.

Antiviral Protein/PathwayEffect of this compoundMolecular Outcome
IFN (Interferon)Upregulation of expression (IFN-α, IFN-β)Enhancement of innate antiviral response
IL (Interleukin)Modulation of expression levelsRegulation of immune and inflammatory responses
SOCS1/3Potential modulation of expressionRegulation of cytokine signaling
PKR (Protein Kinase R)Upregulation of expressionInhibition of viral protein synthesis
Mx1 (Myxovirus resistance protein 1)Upregulation of expressionInhibition of viral replication
AP-1 (Activator protein-1)Modulation of activityRegulation of gene expression related to immune responses
Stem Cell Related Genes (Procr)

Recent research has shed light on the regulatory role of this compound on stem cell populations, including its influence on the expression of the stem cell-related gene, Protein C Receptor (Procr). Procr has been identified as a surface marker for mammary stem cells (MaSCs) and is considered a therapeutic target for breast cancer.

A study demonstrated that this compound can promote the amplification of MaSCs and directly facilitate the transcription of the Procr gene. The upregulation of Procr is significant as this gene is essential for the proliferation of MaSCs and the maintenance of the mammary microenvironment. In addition to Procr, this compound was also found to upregulate other genes related to basal cell mammary gland development, such as Areg, Elf5, Socs2, and Bax, suggesting a broader role in promoting mammary gland growth. This ability of this compound to regulate MaSCs through hormone-like activities suggests its potential to provide a source of stem cells for therapeutic applications.

The table below summarizes the effects of this compound on the stem cell-related gene Procr based on preclinical research findings.

Stem Cell Related GeneEffect of this compoundMolecular Outcome
ProcrUpregulation of gene transcriptionPromotion of mammary stem cell amplification

Impact on Subcellular Organelles

This compound and its aglycone, baicalein, have been shown to exert significant effects on subcellular organelles, with a particular focus on mitochondria. These organelles are central to cellular metabolism, energy production, and the regulation of apoptosis, making them a key target for the pharmacological actions of this compound.

Research has demonstrated that this compound can influence mitochondrial function and integrity. In a human neuronal cell model, this compound was found to enhance mitochondrial function, as indicated by an increased oxygen consumption rate. This was accompanied by the transcriptional upregulation of genes involved in the tricarboxylic acid (TCA) cycle and glycolysis. In the context of heart failure and hypertrophy, this compound has been shown to upregulate mitochondrial biogenesis. mdpi.com

A crucial aspect of this compound's impact on mitochondria is its role in the intrinsic pathway of apoptosis. This compound can induce a decrease in the mitochondrial membrane potential (MMP), a key event in the initiation of apoptosis. This loss of MMP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, subsequently activating the caspase cascade. mdpi.com The combination of this compound and baicalein has been shown to have a strong effect on mitochondria in the process of apoptosis by activating caspase-3 and caspase-9 and triggering the release of cytochrome c. mdpi.com

Furthermore, baicalein has been reported to induce mitochondrial autophagy, also known as mitophagy, which is a cellular process for the selective removal of damaged mitochondria. In a rat model of Parkinson's disease, baicalein was found to stimulate mitochondrial autophagy, which contributed to its neuroprotective effects. Baicalein has also been shown to protect against oxidative stress-induced mitochondrial apoptosis in cardiomyocytes by stabilizing the expression of MARCH5, an E3 ubiquitin ligase localized on the mitochondrial outer membrane that plays a role in regulating mitochondrial dynamics and mitophagy.

The table below summarizes the effects of this compound on subcellular organelles, with a focus on mitochondria, based on preclinical research findings.

Subcellular OrganelleEffect of this compound/BaicaleinMolecular Outcome
MitochondriaEnhancement of mitochondrial functionIncreased oxygen consumption rate, upregulation of TCA cycle and glycolysis genes
MitochondriaUpregulation of mitochondrial biogenesisIncreased number of mitochondria
MitochondriaDecrease in mitochondrial membrane potentialInitiation of intrinsic apoptosis pathway
MitochondriaInduction of mitochondrial autophagy (mitophagy)Removal of damaged mitochondria, neuroprotection
MitochondriaStabilization of MARCH5 expressionSuppression of mitochondrial fission, enhancement of mitophagy

Mitochondrial Dynamics and Function

This compound, a major flavonoid compound isolated from the root of Scutellaria baicalensis, has demonstrated significant effects on mitochondrial dynamics and function in various preclinical models. Its mechanisms of action primarily revolve around the regulation of mitochondrial fission and fusion processes, which are critical for maintaining mitochondrial integrity, energy homeostasis, and cellular health.

Mitochondrial dynamics, the balance between fission and fusion, are governed by a group of large GTPases. The fusion process is regulated by mitofusin-1 (Mfn1), mitofusin-2 (Mfn2), and optic atrophy 1 (OPA1), while the fission machinery is primarily controlled by dynamin-related protein 1 (Drp1) and fission 1 protein (Fis1) mdpi.com. An imbalance in these processes, particularly excessive fission, can lead to mitochondrial fragmentation, impaired energy metabolism, and the initiation of apoptosis.

Preclinical studies have shown that this compound can protect against cellular damage by modulating these dynamics. A key finding is this compound's ability to attenuate mitochondrial fission. In a study on aged mice, this compound administration was found to significantly downregulate the expression of Drp-1, a critical regulator of mitochondrial fission mdpi.comnih.gov. This effect was associated with a reduction in apoptosis-related proteins, suggesting that by inhibiting excessive mitochondrial fragmentation, this compound helps to maintain mitochondrial function and prevent cell death mdpi.comnih.gov. Interestingly, in the same study, the expression of OPA-1, a key regulator of inner mitochondrial membrane fusion, remained unchanged, indicating that this compound may specifically target the fission machinery under certain conditions mdpi.com.

The aglycone of this compound, baicalein, has also been shown to play a role in mitochondrial quality control through the induction of mitophagy, the selective removal of damaged mitochondria. Baicalein can trigger Parkin-dependent mitophagy, a crucial cellular process for clearing dysfunctional mitochondria nih.govmdpi.comnih.gov. This process involves the stabilization of PINK1 on the mitochondrial outer membrane, which in turn recruits Parkin to initiate the autophagic removal of the damaged organelle. Baicalein was found to induce the mitochondrial translocation of Parkin and the stabilization of PINK1 nih.govmdpi.com. Furthermore, it promotes the recruitment of autophagy cargo receptors NDP52 and OPTN to the mitochondria, facilitating their engulfment by autophagosomes nih.govmdpi.comnih.gov.

The table below summarizes the effects of this compound and its aglycone, baicalein, on key proteins involved in mitochondrial dynamics and quality control based on preclinical research findings.

CompoundKey Protein TargetEffectCellular Process AffectedPreclinical Model
This compound Drp-1DownregulationMitochondrial FissionAged Mice mdpi.comnih.gov
Baicalein PINK1StabilizationMitophagyHuman Hepatoma Cells nih.govmdpi.com
Baicalein ParkinTranslocation to MitochondriaMitophagyHuman Hepatoma Cells nih.govmdpi.comnih.gov
Baicalein NDP52Recruitment to MitochondriaMitophagyHuman Hepatoma Cells nih.govmdpi.comnih.gov
Baicalein OPTNRecruitment to MitochondriaMitophagyHuman Hepatoma Cells nih.govmdpi.comnih.gov

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification, as well as calcium homeostasis. A variety of cellular insults can disrupt these functions, leading to the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the unfolded protein response (UPR). The UPR is initiated by three ER transmembrane sensors: protein kinase R-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6) nih.gov. While initially adaptive, prolonged or severe ER stress can trigger apoptosis.

This compound has been shown to exert protective effects by mitigating ER stress in various preclinical models. A primary mechanism by which this compound alleviates ER stress is through the downregulation of key UPR-associated proteins. In a study on human chondrocytes from osteoarthritis patients, pretreatment with this compound significantly restricted the hydrogen peroxide (H₂O₂)-stimulated increase in both the mRNA and protein expression of Binding Immunoglobulin Protein (BiP) and C/EBP homologous protein (CHOP) nih.gov. BiP, also known as GRP78, is a major ER chaperone that plays a central role in sensing ER stress, while CHOP is a key transcription factor involved in ER stress-induced apoptosis nih.gov.

The aglycone, baicalein, has also been demonstrated to induce ER stress and activate the UPR in hepatocellular carcinoma cells, ultimately leading to apoptosis nih.gov. This suggests a context-dependent role for these flavonoids, where they can be protective in non-cancerous cells by alleviating ER stress, while in cancer cells, they may induce ER stress to promote cell death. Baicalein treatment was found to activate the PERK and IRE1α pathways of the UPR, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and the induction of CHOP nih.gov.

The following table presents preclinical data on the effect of this compound on the expression of key ER stress markers.

CompoundER Stress MarkerEffect on Expression (in response to an ER stressor)Preclinical Model
This compound BiP (mRNA)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
This compound CHOP (mRNA)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
This compound BiP (protein)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
This compound CHOP (protein)DecreasedHuman Osteoarthritis Chondrocytes nih.gov
Baicalein p-PERKIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein p-IRE1αIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein p-eIF2αIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein CHOPIncreasedHepatocellular Carcinoma Cells nih.gov
Baicalein BiPIncreasedHepatocellular Carcinoma Cells nih.gov

Structure Activity Relationship Sar Studies of Baicalin and Its Derivatives

Importance of Glycosylation: Baicalin (B1667713) vs. Baicalein (B1667712)

Glycosylation, the attachment of a sugar moiety (in the case of this compound, a glucuronic acid) to the aglycone baicalein, plays a crucial role in the biological activity and pharmacokinetic properties of flavonoids. This compound is the 7-O-glucuronide of baicalein nih.govwikipedia.org. This glycosylation significantly impacts solubility and, consequently, affects absorption, distribution, metabolism, and excretion, ultimately influencing the observed pharmacological effects.

Studies comparing this compound and its aglycone, baicalein, often reveal differences in activity depending on the specific biological target. For instance, in the context of inhibiting acetylcholinesterase (AChE), baicalein demonstrated substantially greater inhibitory activity than this compound, suggesting that glycosylation at the C-7 position reduces this particular activity mdpi.com. This difference might be attributed to altered electronic cloud distribution and significant steric hindrance caused by the sugar moiety mdpi.com.

However, the effect of glycosylation is context-dependent. While glycosylation at the C-7 position is present in this compound, studies on other flavonoid glycosides suggest that glycosylation at different positions (e.g., C6 and C8) may influence activities like antioxidant and antidiabetic effects, while glycosylation at O3 and O7 can affect activities such as tyrosinase inhibition and anti-HIV activity ijper.org. For iron chelation, this compound, the 7-O-glucoside of baicalein, showed a reduced ability compared to baicalein, confirming the importance of the 6,7-dihydroxy groups in flavones for this activity uni-lj.si.

Chemical Modifications and Their Impact on Activity

Modifications to the core structure of this compound or baicalein can significantly alter their biological activities. SAR studies have explored various chemical alterations to identify key structural features responsible for specific effects.

Esterification of Carboxyl Groups (e.g., this compound Ester Derivatives)

This compound possesses a carboxyl group on its glucuronic acid moiety. Esterification of this carboxyl group has been explored as a strategy to modify its properties, particularly lipophilicity and interaction with biological targets. For instance, esterification of the carboxyl group at the 6-position of the 7-β-D-glucuronide in this compound has been performed to synthesize this compound ester derivatives with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, butyl, hexyl, and heptyl esters) phcog.com.

Studies investigating the activity of these this compound ester derivatives against Bovine Viral Diarrhea Virus (BVDV) NS5B polymerase have shown that both this compound and its ester derivatives can bind to the enzyme phcog.com. Notably, this compound ethyl ester demonstrated the best binding ability and antiviral activity among the tested derivatives, indicating a structure-activity relationship related to the length of the introduced alkyl group phcog.com.

Enzymatic esterification has also been used to introduce fatty-acid chains into this compound at its carboxyl group to synthesize lipophilic this compound ester derivatives nih.gov. Antimicrobial evaluations of these derivatives showed that their activity increased with increasing C log P values, exhibiting a cutoff effect nih.gov. Derivatives with C log P values between 4.9 and 5.2 showed the most potent antimicrobial activity nih.gov. This suggests that increasing lipophilicity through esterification can enhance certain biological activities, but there is an optimal range for this effect.

Hydroxyl Group Substitutions (e.g., 5-OH, o-dihydroxyls, vic-trihydroxyls)

The hydroxyl groups on the flavone (B191248) backbone of baicalein are critical determinants of its activity. Baicalein has hydroxyl groups at positions C-5, C-6, and C-7 nih.gov. SAR studies have highlighted the importance of these specific hydroxyls.

The presence of the 5-OH group is often crucial for the synergistic antifungal effects of baicalein derivatives mdpi.comsemanticscholar.org. Additionally, ortho-dihydroxyls and vicinal-trihydroxyls (hydroxyl groups on adjacent carbons) are considered essential pharmacophores for antifungal activity, regardless of whether they are located on the A or B ring of the flavonoid structure mdpi.comsemanticscholar.org.

Furthermore, research on baicalein derivatives as neuroprotective agents indicated that retaining the hydroxyl group at the C-5 position is important, and modifications at the C-6 or C-7 positions can still result in strong activity mdpi.com.

Alkyl Group Introduction

The introduction of alkyl groups into the structure of this compound or baicalein derivatives can influence their lipophilicity and interactions with biological targets. As mentioned in the context of esterification, introducing alkyl groups of different lengths to the carboxyl group of this compound's glucuronide moiety affected its antiviral activity against BVDV NS5B polymerase, with the ethyl ester showing optimal activity phcog.com.

Modifications involving the introduction of O-alkyl groups of varying carbon chain lengths or O-benzyl groups at the 6th position of the A ring of baicalein have been studied for their effects on signal pathway mediated transcription (NF-κB, AP-1, and CREB) nih.gov. These modifications showed varying impacts on the activation of these pathways, and the structure-activity relationship was found to be different from that observed for cytotoxicity nih.gov. This suggests that the nature and length of the alkyl chain, as well as the position of substitution, are important factors determining the specific biological outcome. The incorporation of alkyl chains is a known strategy in medicinal chemistry to increase lipophilicity, which can impact antimicrobial activity, as seen with flavanones and chalcones wikipedia.org.

Insights into Pharmacophore Identification

Pharmacophore identification is a key aspect of SAR studies, aiming to define the essential features of a molecule required for its biological activity and interaction with a specific target. For baicalein, pharmacophore models have been developed to understand its binding to various proteins, such as SARS-CoV-2 3CLpro researchgate.net.

A pharmacophore model for baicalein interacting with SARS-CoV-2 3CLpro identified seven features: five hydrogen bond acceptors (HBAs) and two hydrophobic features researchgate.net. These features are associated with the two carbonyl oxygens, three hydroxyl oxygens, and the two benzene (B151609) rings of baicalein researchgate.net. These features are suggested to interact with specific amino acid residues in the active site of the enzyme researchgate.net.

For this compound, pharmacophore fitting and molecular docking techniques have been used to study its binding affinity to major targets of SARS-CoV-2, including 3CLpro and papain-like protease (PLpro) scite.ai. This suggests that specific arrangements of hydrogen bond acceptors, donors, and hydrophobic regions within the this compound structure are crucial for its interaction with these viral proteases.

In other studies, pharmacophore models have been used in virtual screening to identify potential inhibitors based on the essential chemical features shared by active compounds biorxiv.orgjcdr.net. For example, a ligand-based pharmacophore model for inhibiting Aurora-B kinase activity identified essential chemical features shared by effective inhibitors biorxiv.org. While this specific example is not solely focused on this compound, it illustrates the application of pharmacophore modeling in identifying the key structural requirements for activity, a principle applicable to understanding how this compound and its derivatives interact with their targets. The identification of these pharmacophore features provides a basis for designing new derivatives with improved binding affinity and activity.

Advanced Analytical Methodologies and Isolation Techniques for Baicalin

Qualitative and Quantitative Analysis Techniques

Chromatographic methods are indispensable for the qualitative and quantitative analysis of baicalin (B1667713) in various samples, including plant extracts, herbal preparations, and biological fluids. nih.govkoreascience.kr These techniques enable the separation of this compound from co-existing compounds, allowing for its accurate detection and measurement.

Chromatographic Methods

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Several chromatographic methods have been successfully applied to the analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile technique for the quantitative analysis of this compound. nih.govmtoz-biolabs.comresearchgate.net It offers good sensitivity, accuracy, and reproducibility. Various HPLC methods have been developed for this compound determination in different matrices.

One established HPLC method for detecting this compound in Scutellaria baicalensis utilizes a Diamonsil C18 column with a mobile phase of methanol (B129727), water, and phosphoric acid (47:53:0.2) and detection at 280 nm. This method demonstrated linearity over the range of 0.12–1.2 μg, with an average recovery of 98.6% and a relative standard deviation (RSD) of 0.78%. nih.govresearchgate.netajol.info

Another HPLC method for the simultaneous determination of baicalein (B1667712) and this compound in rat plasma employed solid phase extraction followed by separation on a C18 column with a gradient mobile phase of methanol-acetonitrile-phosphate buffer, detected at 320 nm. nih.gov This method showed linearity ranges of 1-10 μg/ml for baicalein and 0.05-1 μg/ml for this compound, with intra-day and inter-day variations below 6.38%. nih.gov

HPLC with diode-array detection (DAD) or photodiode-array detection (PDA) is commonly used, allowing for the acquisition of UV-Vis spectra for peak identification and purity assessment. nih.govkoreascience.krkjpr.kr

Here is a summary of some reported HPLC methods for this compound analysis:

Column TypeMobile Phase CompositionDetection Wavelength (nm)Linear RangeSample MatrixReference
Diamonsil C18Methanol:Water:Phosphoric acid (47:53:0.2)2800.12–1.2 μgScutellaria baicalensis nih.govresearchgate.netajol.info
Waters XTerra RP18Acetonitrile (B52724):Water (0.03% phosphoric acid) (Gradient)2502.0 - 400 μg/mLEul-Ja-Tang koreascience.kr
Agilent Eclipse Plus C18Acetonitrile:0.2% aqueous formic acid (Gradient)2750.075–17.50 μg/mLRat plasma nih.gov
Phenomenex Synergi MAX-RP 80 Å C12Aqueous phase (0.5% formic acid in 3 mM ammonium (B1175870) acetate):Organic phase (methanol:acetonitrile:formic acid, 50:50:0.5)MS/MS5–5000 ng/mlHuman plasma nih.gov
Hypersil C18Methanol:0.04% H₃PO₄ (23:27)280Not specifiedS. baicalensis raw material nih.gov
Reversed-phase C18Methanol:Acetonitrile (1:1) and 0.4% aqueous phosphoric acid (Gradient)2780.05–10.00 μg/mL (plasma), 0.05–300.00 μg/g (tissues)Rabbit plasma and tissue nih.govmdpi.com
Venusil XBP C18Methanol:Water (Isocratic)28015.34–767.20 µg/mlScutellaria baicalensis extract scielo.br

Research findings highlight the successful application of HPLC for quantifying this compound in various samples. For instance, an HPLC method determined the this compound content in S. baicalensis cultivated in Jizhou District to be 14.625%, which exceeded the Chinese Pharmacopoeia standard of ≥ 9.0%. repec.org Recovery studies using HPLC methods have shown high efficiency, with average recoveries often exceeding 98%. nih.govkoreascience.krresearchgate.netajol.infojfda-online.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses smaller particles and higher pressures, resulting in faster separations, improved resolution, and increased sensitivity. nih.gov UHPLC is increasingly used for the analysis of this compound, particularly when coupled with mass spectrometry. nih.govrsc.orgmdpi.com

A UHPLC-PDA method was developed for the simultaneous determination of ten flavonoids, including this compound, in crude and wine-processed Scutellariae Radix. nih.govmdpi.com This method utilized a Waters ACQUITY UHPLC BEH C18 column with gradient elution using 0.01% aqueous formic acid and methanol, detected at 275 nm. nih.govmdpi.com The limits of detection (LOD) and quantification (LOQ) for this compound were 0.16 μg/mL and 0.48 μg/mL, respectively. nih.govmdpi.com

Another UPLC-DAD method for the simultaneous determination of this compound and other flavonoid glycosides in rat plasma used an Agilent Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with gradient elution of acetonitrile and 0.2% aqueous formic acid, detected at 275 nm. nih.gov The method was linear over the range of 0.075–17.50 μg/mL for this compound, with an LOD of 0.01 μg/mL and an LOQ of 0.035 μg/mL in rat plasma. nih.gov

UHPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been used to identify this compound and other components in S. baicalensis extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This method is particularly useful for the analysis of this compound in complex biological matrices and for the identification of its metabolites. nih.govcapes.gov.brcapes.gov.brrsc.orgjfda-online.comscilit.commdpi.comnih.gov

Sensitive LC-MS methods have been developed for the direct analysis of flavonoid glucuronides, including this compound, in bile and blood samples. nih.gov One such method used a Resteck HPLC column (50 mm × 2.1 mm ID, 1.7 μm) with acetonitrile and 0.1% formic acid in water as mobile phases, analyzed by an AB Sciex 5500 Qtrap mass spectrometer via multiple reaction monitoring (MRM) in positive mode. nih.gov Linear ranges for this compound were 10–5000 nM in bile and 1.56–4000 nM in blood. nih.gov

LC-MS/MS is also employed for pharmacokinetic studies of this compound, allowing for the determination of its concentration in plasma over time. nih.govcapes.gov.brrsc.orgmdpi.comnih.gov A rapid and sensitive LC-MS/MS method for the simultaneous determination of baicalein, this compound, and other flavonoids in rat plasma used an Atlantis C18 column with an isocratic mobile phase of methanol and 0.1% formic acid (60:40, v/v) and MRM detection in positive ion mode. capes.gov.brnih.gov The linear range for this compound was 5–5000 ng/ml, with a lower limit of quantification (LLOQ) of 5 ng/ml. capes.gov.brnih.gov

LC-MS/MS is also valuable for fingerprint analysis and identification of Scutellariae Radix in traditional Chinese medicines, helping to identify major compounds like this compound. nih.govjfda-online.com

Here are some examples of LC-MS/MS applications for this compound analysis:

Column TypeMobile Phase CompositionDetection ModeLinear RangeSample MatrixReference
Resteck HPLC C18Acetonitrile:0.1% formic acid in waterMRM (Positive)10–5000 nM (bile), 1.56–4000 nM (blood)Bile, Blood nih.gov
Atlantis C18Methanol:0.1% formic acid (60:40, v/v) (Isocratic)MRM (Positive)5–5000 ng/mlRat plasma capes.gov.brnih.gov
Phenomenex Gemini C180.1% formic acid in water:0.1% formic acid in methanol (Gradient)MRM (Positive)1.0 to 1000 ng mL⁻¹Dog plasma rsc.org
Acclaim RSLC C180.5% aqueous formic acid:Acetonitrile (Gradient)ESI-MS/MS20–500 ng/mLScutellaria baicalensis extracts nih.gov
C18 analytical columnAcetonitrile:0.25% (v/v) formic acid (Gradient)ESI-MS/MS (Negative)Not specifiedScutellaria baicalensis extract jfda-online.com
UPLC with linear ion trap-Orbitrap MSNot specifiedESI-MS/MSNot specifiedRat plasma, tissues scilit.com

Detailed research findings using LC-MS/MS have provided insights into the pharmacokinetics of this compound, showing its concentration-time profiles in plasma and its distribution in tissues. nih.govrsc.orgscilit.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less commonly used for this compound compared to LC-based methods due to this compound's relatively low volatility, GC-MS has been applied for the qualitative analysis of this compound and other related compounds in Scutellaria extracts. mdpi.comresearchgate.netresearchgate.net GC-MS requires derivatization of this compound to make it volatile enough for analysis.

GC-MS has been used to identify bioactive substances in ethanolic extracts of Scutellaria baicalensis root, although the primary compounds identified in one study using this method were wogonin (B1683318) and oroxylin A. researchgate.netresearchgate.net The application of GC-MS for this compound specifically often involves the analysis of its aglycone, baicalein, which is formed by hydrolysis of the glucuronide. nih.gov

Further investigation is often required to optimize conditions for the separation and detection of this compound by GC-MS, particularly when co-existing with compounds like baicalein. nih.gov

Thin Layer Chromatography (TLC)

TLC is a simple, cost-effective, and relatively rapid chromatographic technique used for the qualitative analysis and preliminary identification of this compound in plant extracts and herbal preparations. jfrm.rumdpi.commdpi.comresearchgate.netnih.govscilit.com It is often used as a screening method before employing more advanced techniques like HPLC.

In TLC, samples are spotted onto a stationary phase (typically a silica (B1680970) gel plate), and components are separated by the differential migration with a mobile phase. This compound can be visualized on TLC plates using UV light or by spraying with specific detection reagents, such as ferric chloride solution, which reacts with phenolic compounds like this compound. mdpi.com

A TLC method for the determination of this compound content in traditional Chinese medicine involved extraction with ultrasonic waves, spotting on silica gel GF254 plates, and development with a mobile phase of toluene-ethyl acetate-formic acid (2:3:2.2). nih.gov Densitometric determination was carried out using a TLC scanner at specific wavelengths. nih.gov This method showed a linear range of 0.46-4.6 micrograms/ml and an average recovery of 98.35%. nih.gov

High-performance thin-layer chromatography (HPTLC), an advanced form of TLC, has also been developed for the quantitative determination of this compound in different plant extracts. researchgate.netresearchgate.net An HPTLC method for this compound in Oroxylum indicum used a mobile phase of acetone‒ethyl acetate‒water‒formic acid (2:10:0.5:0.5, V/V) and densitometric determination at 318 nm. researchgate.net The calibration curves were linear in the range of 200 to 1000 ng per spot. researchgate.net

TLC is also used in isolation procedures to monitor the separation process and check the purity of isolated this compound fractions. jfrm.ruresearchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC)

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) are powerful separation techniques utilized for the analysis of this compound, often offering advantages in terms of speed and efficiency compared to traditional methods like HPLC. CE has been employed for the quick and sensitive determination of this compound, along with other flavonoids, in various preparations. A CE-potential gradient detection (PGD) method successfully separated this compound and other flavonoids within 1.9 minutes using a specific buffer system nih.gov. The detection limits achieved with this method (0.068-0.116 mg/L) were reported to be lower than earlier UV and chemiluminescence detection techniques nih.gov. This CE method, coupled with a solvent-extraction method, was applied to determine this compound in Scutellaria Baicalensis Georgi, yielding a concentration of 5.1% in the sample nih.gov.

MEKC, a mode of CE that uses a surfactant to form micelles, is particularly useful for separating both charged and neutral compounds. This technique has been applied to analyze the major flavonoid constituents, including this compound, in Scutellariae Radix and Scutellaria baicalensis roots nih.gov. A MEKC method using a borax (B76245) buffer containing sodium dodecyl sulfate (B86663) (SDS) as a detergent allowed for the determination of seven flavonoids, including this compound derivatives, within 13 minutes mdpi.com. This method demonstrated good linearity, selectivity, sensitivity, accuracy, and precision mdpi.com. Another application of MEKC involved the simultaneous determination of this compound, baicalein, and wogonin in Scutellaria baicalensis originated from China, achieving baseline separation within 15 minutes using a buffer system containing borate, phosphate, SDS, acetonitrile, and 2-propanol mdpi.com. The concentrations of this compound in the analyzed samples ranged from 24.74–143.56 mg/g mdpi.com.

Microemulsion capillary electrophoresis with UV detection has also been developed for the simultaneous determination of this compound and other bioactive components in composite preparations. A suitable running buffer for this method included acetonitrile, a microemulsion (composed of n-heptane, SDS, n-butanol, and water), and borax solution jcsp.org.pk. This method showed linear relationships between peak areas and concentrations for this compound, with a correlation coefficient of 0.997, and recoveries ranging from 94.6% to 106.3% jcsp.org.pk.

Spectrometric Methods

Spectrometric methods play a crucial role in the identification, characterization, and quantification of this compound, leveraging its interaction with electromagnetic radiation.

UV Spectrometric Analysis

UV Spectrometric analysis is a common technique used to study this compound due to its characteristic absorption in the ultraviolet region. The UV-Vis absorption spectra of this compound dissolved in water exhibit prominent peaks at wavelengths around 275 nm and 317 nm mdpi.com. These peaks are attributed to the distinct ring structures (A ring and B/C rings) within the this compound molecule mdpi.com. UV-Vis spectroscopy has been used to analyze this compound concentrations in solution, with calibration curves showing a strong correlation between absorbance at 317 nm and concentration, indicating its suitability for quantification mdpi.com.

UV spectrometric methods have also been applied to investigate the transformation pattern of this compound. By recording UV spectra during the transformation process under different conditions, researchers can analyze the changes in the compound jlu.edu.cn. Multivariate curve resolution can be applied to the spectral data to determine the concentration and spectral profiles of the reacting species jlu.edu.cn. Transformation products of this compound, including isomerides, baicalein, and baicalein dimmer, have been deduced using techniques coupled with UV analysis jlu.edu.cn.

Furthermore, UV-Vis spectroscopy has been utilized to study the interactions of this compound with lipid bilayer membranes, although the interaction of this compound with membranes was reported to be less noticeable compared to its aglycone, baicalein, using this method nih.gov.

Mid-Infrared (ATR-IR) and Near-Infrared (NIR) Spectroscopy

Mid-Infrared (ATR-IR) and Near-Infrared (NIR) spectroscopy, often combined with multivariate analysis, have been explored for the qualitative and quantitative analysis of this compound, particularly in complex matrices like Scutellariae Radix. These techniques offer advantages such as minimal sample preparation, relatively short analysis time, and being non-destructive nih.gov.

ATR-IR and NIR spectroscopy have been found suitable for the quantification of this compound and total baicalein content in Scutellariae Radix nih.govmdpi.com. Studies have shown that ATR-IR spectroscopy provides higher accuracy in this application compared to NIR spectroscopy nih.govmdpi.com. For instance, in test-set calibration models for this compound, ATR-IR spectroscopy yielded a standard error of prediction (SEP) of 1.31 and an R² of 0.88, while NIR spectroscopy showed an SEP of 1.50 and an R² of 0.88 nih.gov.

These spectroscopic methods, in combination with multivariate analysis techniques like Principal Component Analysis (PCA), can also be used to distinguish between samples based on their this compound content or origin, such as differentiating between wild and cultivated Scutellariae Radix samples nih.govnih.gov. The infrared spectrum of this compound itself exhibits characteristic absorption bands, such as a band around 3398 cm⁻¹ typical of associated OH groups jfrm.ru.

Immunological Methods

Immunological methods, leveraging the specific binding of antibodies to this compound, provide highly selective approaches for its detection and analysis, particularly in complex biological or herbal samples.

Eastern Blotting Technique

Eastern blotting is an immunostaining technique that has been developed for the specific identification of this compound, particularly in extracts of crude drugs and Kampo medicines mdpi.comresearchgate.net. This technique involves separating this compound, typically by thin-layer chromatography (TLC), and then transferring it to a membrane, such as a polyethersulfone (PES) membrane mdpi.comresearchgate.net. To enhance the fixation of this compound on the membrane for immunostaining, the membrane is treated with a solution like NaIO₄ followed by reaction with a protein like bovine serum albumin (BSA), preparing a this compound-BSA conjugate on the membrane mdpi.comresearchgate.net.

An anti-baicalin monoclonal antibody (MAb) is then used for detection. This MAb specifically recognizes this compound mdpi.com. The bound MAb is subsequently detected using a labeled secondary antibody, often conjugated with peroxidase, followed by the addition of a substrate to visualize the this compound mdpi.com. The eastern blotting technique has demonstrated a detection limit of as low as 1 μg of this compound on the PES membrane, showing comparable sensitivity to TLC stained with FeCl₃ mdpi.com. This method is considered useful for the specific detection of this compound in samples containing various colored components and impurities that might interfere with other analytical techniques mdpi.com. It has also been applied for the immunohistochemical study of this compound distribution in fresh root samples mdpi.com.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunological method used for the determination of this compound. This technique utilizes the competition between free this compound in the sample and a this compound conjugate (e.g., this compound-BSA) for binding to a limited amount of anti-baicalin antibody researchgate.netnih.gov.

A competitive ELISA system for this compound has been developed using a specific anti-baicalin monoclonal antibody (MAb) researchgate.netnih.gov. This MAb has shown specific reactivity against this compound and its aglycone, baicalein, with minimal cross-reactivity to other natural products researchgate.net. The developed competitive ELISA method has a measuring range typically from 200 ng/mL to 2 μg/mL of this compound researchgate.net.

Validation studies have indicated that this ELISA method is reliable and accurate for the quality control of Scutellariae Radix and can be used to determine this compound in complex and mixed materials like Kampo medicines researchgate.netnih.gov. The concentration of this compound in various samples, including different parts of Scutellaria baicalensis root, has been quantitatively analyzed using competitive ELISA mdpi.com. For instance, the concentration of this compound determined by ELISA in the xylem and cortex of S. baicalensis root were 33.7 ± 3.3 μg/mg and 72.2 ± 6.8 μg/mg dry weight, respectively mdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound64982

Data Tables

Table 1: Comparison of ATR-IR and NIR Spectroscopy for this compound Quantification in Scutellariae Radix nih.gov

Spectroscopic MethodThis compound SEPThis compound R²Total Baicalein SEPTotal Baicalein R²
ATR-IR1.310.881.020.89
NIR1.500.881.190.84

Table 2: this compound Concentration in Scutellaria baicalensis Root Tissues Determined by Competitive ELISA mdpi.com

TissueThis compound Concentration (μg/mg dry weight)
Xylem33.7 ± 3.3
Cortex72.2 ± 6.8

Table 3: Capillary Electrophoresis Parameters for this compound Analysis

TechniqueCapillary (i.d., length)Electrolyte/BufferDetection WavelengthRunning VoltageTemperatureReference
CE-PGDNot specified20 mM Tris, 3 mM HCl (pH 8.69)Not specifiedNot specifiedNot specified nih.gov
Microemulsion CE with UV detectionNot specified8% acetonitrile + 4% microemulsion + 20 mM borax solution273 nmNot specifiedNot specified jcsp.org.pk
CE with UV detection (Yinhuang Granule)50 μm i.d., 47 cm total, 40 cm to detector25 mmol/L borax (pH 8.5)310 nm25 kV25 °C nih.gov
MEKC (O. indicum seeds)Not specified25 mM sodium tetraborate, 10 mM SDS (pH 9.2)254 nm+25 kV15 °C mdpi.com
MEKC (S. baicalensis)Not specified15 mM borate, 40 mM phosphate, 15 mM SDS with 15% acetonitrile and 7.5% 2-propanolNot specifiedNot specifiedNot specified mdpi.com

Chemometric Approaches

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information. In the analysis of this compound, chemometric techniques are employed for method optimization, data analysis, and characterization of its behavior.

Orthogonal Test Design

Orthogonal Test Design (OTD) is a concise chemometric method used for optimizing experimental conditions by reducing the number of experiments required while still allowing for the analysis of the effects of multiple factors. This approach is particularly useful in optimizing extraction processes for compounds like this compound from complex matrices such as plant materials.

For instance, OTD has been utilized to optimize the water extraction of this compound from Scutellaria baicalensis. An L9(3)⁴ orthogonal test design was employed to investigate the impact of factors such as solid-liquid ratio, extraction time, and soaking time on the yield of this compound. Analysis of variance was conducted to determine the significance of these factors. Results indicated that the solid-liquid ratio played a significant role in achieving maximum extraction yields, while extraction time and soaking time had less statistically significant effects on the yield. scielo.brresearchgate.net The optimized conditions identified through this method included a solid-liquid ratio of 1:12, an extraction time of 30 minutes, and a soaking time of 1 hour for water extraction. scielo.br

Multivariate Curve Resolution

Multivariate Curve Resolution (MCR) is a chemometric technique used to decompose a mixed spectral dataset into the pure spectra and corresponding concentration profiles of the individual components present in a system. This is particularly valuable when dealing with overlapping spectral signals from multiple compounds, which is common in the analysis of natural extracts or during chemical reactions.

MCR has been applied in the analysis of the transformation pattern of this compound using UV spectrometric data. jlu.edu.cnjlu.edu.cn By analyzing the UV spectra recorded during the transformation process of this compound under different conditions, MCR can resolve the concentration and spectral profiles of the reactant and product species. jlu.edu.cn This allows for the characterization of the transformation kinetics, such as evaluating the process as consecutive two-step one-order reactions. jlu.edu.cn MCR-alternating least squares (MCR-ALS) algorithms can confirm the formation of complexes and monitor reaction kinetics by extracting concentration profiles and pure spectra from highly overlapping spectral signals. exlibrisgroup.com.cn

Extraction and Isolation Methods

The extraction and isolation of this compound from its natural sources, primarily Scutellaria baicalensis, involve various techniques aimed at efficiently separating the compound from the complex plant matrix.

Solvent-Based Extraction Techniques (e.g., Water, N-butanol, Organic Solvents)

Solvent-based extraction is a fundamental approach for isolating this compound. The choice of solvent significantly impacts the extraction efficiency, as this compound exhibits varying solubility in different solvents.

Water extraction is a traditional and widely used method due to its simplicity and cost-effectiveness, particularly for large-scale production. frontiersin.org However, its efficiency can be limited for compounds with lower water solubility. frontiersin.org Studies have optimized water extraction parameters, including solid-liquid ratio, extraction time, and temperature, to enhance this compound yield. scielo.brresearchgate.net

Organic solvents are also extensively used. Ethanol-water mixtures are common for extracting flavonoids, including this compound, from Scutellaria baicalensis. greenskybio.comjfrm.runih.gov The concentration of ethanol (B145695) and the extraction temperature and time are critical parameters influencing the yield. jfrm.runih.gov Other organic solvents such as methanol, ethyl acetate, and n-butanol are employed in various extraction and purification schemes. jfrm.runih.govresearchgate.net For instance, n-butanol has been used for the isolation of this compound from a dry plant extract obtained by water extraction. mdpi.com Successive extraction with different organic solvents like hexane, chloroform, ethyl acetate, and butanol can be used to obtain fractions with varying compound profiles. researchgate.net

Temperature-Controlled Extraction Methods

Temperature plays a crucial role in the efficiency of this compound extraction. Elevated temperatures generally increase the solubility of this compound in the extraction solvent and enhance the mass transfer rate, leading to higher yields.

Traditional methods like decoction involve heating the plant material in water for a specific duration at boiling temperature. greenskybio.com Hot water extraction at controlled temperatures (e.g., 70°C or 100°C) is commonly used. scielo.brmdpi.com Research has investigated the effect of extraction temperature on this compound yield, showing that increasing the temperature can increase the content of this compound in the extracts. scielo.brresearchgate.net Pressurized hot water extraction (PHWE) at temperatures between 95 and 140 °C has also been explored. nih.gov

The stability of this compound at different temperatures should also be considered during extraction. Studies on the stability of this compound in buffered aqueous solutions at various temperatures (4, 25, and 40°C) have been conducted. nih.gov

pH-Adjusted Extraction Methods (e.g., Alkali Ion Water)

The solubility and stability of this compound are influenced by pH. This compound is a weak acid with multiple acidic protons, and its ionization state changes with pH. nih.gov This property can be exploited in pH-adjusted extraction and isolation procedures.

This compound is reported to be soluble in alkaline solutions. google.com Methods involving alkali solutions and subsequent acid isolation have been used to obtain this compound. researchgate.net For example, dissolving this compound in a sodium bicarbonate solution with a controlled pH (6.5 to 7.5) has been used in the preparation of this compound metal complexes. google.com Adjusting the pH of the extraction medium can enhance the solubility and selective extraction of this compound.

In some isolation procedures, after initial water extraction, the pH of the extract is adjusted to precipitate this compound. google.comgoogle.com For instance, adjusting the pH of the colature to 1-2 with hydrochloric acid and maintaining the temperature at 70-80°C for a period leads to the separation of this compound precipitate. google.com Another method involves adjusting the pH to 7.0-7.5 with sodium hydroxide (B78521) solution, followed by readjustment to pH 1.5-2.0 with hydrochloric acid to facilitate precipitation. google.com The pH of the water phase can also affect the adsorption efficiency of this compound during purification processes. mdpi.com

Ultrasonic-Assisted Extraction

UAE has been successfully applied for the extraction of this compound from Scutellaria baicalensis. greenskybio.comscielo.brmdpi.com Compared to traditional methods like maceration and heat reflux extraction (HRE), UAE can significantly reduce extraction time, lower extraction temperature, and decrease solvent consumption while achieving comparable or even superior yields of this compound and other flavonoids. researchgate.net

For instance, one study comparing modified UAE with HRE for extracting this compound and baicalein from Radix Scutellariae found that the optimal UAE conditions included an ultrasonic frequency of 40 kHz, a power of 185 W, an ultrasound cycle of 79%, a particle size of 0.355 mm, a solvent-to-raw material ratio of 10:1 (mL/g), an extraction time of 20 minutes, and three cycles. researchgate.net The optimal temperature for this compound extraction using this modified UAE method was found to be 60 °C with a 40% ethanol concentration. researchgate.net

Another application of UAE involves its combination with enzymatic pretreatment, known as ultrasound-assisted enzymatic pretreatment (UAEP). researchgate.netnih.gov This approach can further enhance the extraction efficiency of compounds like baicalein and wogonin from Scutellaria baicalensis roots by using ultrasound irradiation and exogenous enzymes simultaneously to transform this compound and wogonoside. researchgate.netnih.gov

Optimization Strategies for Extraction Yield and Purity

Optimizing the extraction process for this compound is crucial to maximize yield and purity. Various parameters influence the efficiency of extraction methods, including solvent type, solvent concentration, solid-to-liquid ratio, extraction time, temperature, ultrasonic power (in UAE), and pH. greenskybio.comscielo.brphcog.comscielo.br

Response Surface Methodology (RSM) and orthogonal experimental design are commonly employed statistical techniques for optimizing this compound extraction parameters. scielo.brphcog.comscielo.bracademicjournals.org These methodologies allow for the evaluation of the interactive effects of multiple variables on the extraction yield and help determine the optimal combination of parameters. phcog.comacademicjournals.org

Studies utilizing orthogonal tests have shown that the solid-to-liquid ratio plays a significant role in achieving maximum this compound extraction yields from Scutellaria baicalensis. scielo.brscielo.br Other factors like extraction time and soaking time also have an effect. scielo.brscielo.br For instance, an orthogonal test optimizing the water extraction of this compound suggested optimal conditions of a solid-liquid ratio of 1:12, an extraction time of 30 minutes, and a soaking time of 1 hour, leading to a maximum extraction yield of 32.7 mg/g. scielo.br

RSM, particularly using the Box-Behnken design (BBD), has been applied to optimize UAE parameters for this compound extraction. phcog.com One study on Oroxylum indicum stem barks identified optimal UAE conditions as an extraction time of 29.058 minutes, a solvent-to-drug ratio of 21.124 mL/g, and an extraction temperature of 67.963 °C, yielding 26.572 mg/g of this compound. phcog.com This yield was close to the predicted value of 27.16 mg/g, indicating the model's adequacy. phcog.com

Beyond extraction, purification procedures are necessary to obtain high-purity this compound. Adsorption methods using materials like polyamide or macroporous resin, and techniques like counter-current chromatography (CCC), have been employed for purifying this compound from crude extracts. nih.gov Acid precipitation is another method used in the isolation process, often combined with other techniques. asabe.orggoogle.com

The purity of isolated this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.netscielo.brphcog.comresearchgate.net HPLC is widely used for the quantitative determination of this compound in plant extracts and various samples due to its sensitivity and selectivity. researchgate.netresearchgate.netnih.gov Other analytical methods include Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS). researchgate.netnih.gov

Here is a table summarizing some reported optimal extraction conditions and yields:

Extraction MethodSource MaterialKey Parameters OptimizedOptimal ConditionsThis compound Yield / PurityReference
Water ExtractionScutellaria baicalensisSolid-liquid ratio, extraction time, soaking time1:12, 30 min, 1 h32.7 mg/g scielo.br
Modified UAERadix ScutellariaeFrequency, power, cycle, particle size, S/L ratio, time40 kHz, 185 W, 79%, 0.355 mm, 10:1 mL/g, 20 min (3 cycles)Optimal at 60°C, 40% EtOH researchgate.net
UAE (RSM/BBD)Oroxylum indicumExtraction time, S/L ratio, temperature29.06 min, 21.12 mL/g, 67.96 °C26.57 mg/g phcog.com
UAE-EnzymaticScutellaria baicalensisEnzyme conc., pH, temp., time, power, L/S ratioCellulase 1.1%, pH 5.5, 56.5 °C, 39.4 min, 200 W, 49 mL/g82.51 ± 0.85 mg/g DW nih.gov

Note: DW refers to dry weight.

These studies highlight the effectiveness of optimized extraction techniques, particularly UAE, in improving the recovery of this compound from medicinal plants. The integration of analytical methods like HPLC is essential for monitoring and quantifying this compound throughout the extraction and purification processes. researchgate.netscielo.brphcog.comresearchgate.net

Preclinical Research Models for Baicalin Investigation

In Vitro Cellular Models

In vitro studies employing various cell lines, microbial cultures, and enzyme-based assays are fundamental in understanding the direct effects of baicalin (B1667713) at the cellular and molecular levels.

Mammalian Cell Lines

Mammalian cell lines are extensively used to investigate the effects of this compound on specific cell types relevant to various diseases, including cancer, inflammation, neurological disorders, and cardiovascular conditions.

Cancer Cell Lines: this compound has demonstrated anticancer activities in different cancer cell types in vitro. Studies have shown its potential to induce apoptosis in various organ-specific cancer cell lines through different pathways. bohrium.com It has shown anti-proliferative potential in numerous cancer cell lines, including those from breast, colon, hepatic, leukemia, lung, and skin cancers. bohrium.com For instance, this compound can induce apoptosis in pancreatic cancer cells. wikipedia.org In gastric cancer cell lines, this compound has been shown to enhance the effect of 5-Fluorouracil by promoting ROS-related ferroptosis and inhibiting drug resistance. mdpi.com Baicalein (B1667712), the aglycone of this compound, has also shown anticancer activity against HCT116 human colon cancer cells. researchgate.net

Macrophage Cells: this compound influences macrophage activity, which is crucial in inflammatory and immune responses. Studies have demonstrated that this compound can modulate macrophage polarization, particularly skewing M2-like macrophages toward the M1-like phenotype in vitro. mdpi.com In LPS-stimulated murine macrophages, this compound modulated M1 macrophage polarization and reduced the expression of pro-inflammatory cytokines like IL-23, IRF5, and TNF-α. nih.gov

Endothelial Cells: Research indicates that this compound can affect endothelial cell function, which is relevant to cardiovascular health and inflammation. This compound has been shown to restore the function of endothelial cells in vitro. mdpi.com In human umbilical vein endothelial cells (HUVECs), this compound significantly inhibited the nuclear translocation of NF-κB and reduced TNF-α levels. researchgate.net

Neuronal Cells: this compound exhibits neuroprotective effects, which are investigated using neuronal cell models. Studies on oxygen–glucose deprivation-induced neuronal damage indicate that this compound inhibits 5-lipoxygenase activation. mdpi.com Baicalein has been shown to alleviate Aβ25–35-stimulated neuronal apoptosis and inflammation in vitro. frontiersin.org

Intestinal Cells: Intestinal cell models are used to study the effects of this compound on the gut, including its interaction with the intestinal barrier and its potential in inflammatory bowel diseases. Baicalein has been shown to promote the function of the intestinal barrier via regulating tight junctions in Caco-2 epithelial cells. nih.gov

Microbial Cultures

This compound's antimicrobial properties are investigated using various microbial cultures, including bacteria, fungi, and viruses.

Helicobacter pylori: this compound has demonstrated antimicrobial activity against Helicobacter pylori strains in vitro. mdpi.comresearchgate.net The activity is dependent on the concentration of this compound, with higher concentrations showing greater inhibitory effects. mdpi.com Studies have evaluated the antimicrobial potential by assessing changes in the optical density of bacterial suspensions and using the disk diffusion method. mdpi.comnih.gov The highest antimicrobial activity against H. pylori was observed at pH 1.5–2.0 and a this compound concentration of 1.00 mg/mL. mdpi.comnih.gov

Probiotic Strains: The effect of this compound on beneficial bacteria is also studied. In contrast to its inhibitory effect on H. pylori, this compound at a concentration of 1.00 mg/mL and pH 1.5–2.0 showed a stimulating effect on the growth of Lactobacillus casei biomass in vitro. mdpi.comnih.gov Studies have evaluated this compound's effect on the growth of Lactobacillus casei, L. brevis, Bifidobacterium longum, and B. teenis. mdpi.comnih.gov

Fungi: Baicalein, the aglycone of this compound, has shown anti-fungal activities, including dose-dependent inhibition of C. albicans biofilm formation in vitro. researchgate.net Synergism between fluconazole (B54011) and baicalein against clinical isolates of fluconazole-resistant C. albicans has also been observed in vitro. researchgate.net

Viruses: this compound has shown antiviral properties against various viruses in vitro. tandfonline.com It has demonstrated activity against viruses such as Dengue virus, Newcastle disease virus (NDV), Marek's disease virus (MDV), influenza A virus, and avian leukosis virus (ALV). tandfonline.com Studies have investigated the anti-avian infectious bronchitis virus (IBV) activity of this compound in vitro, showing a direct virucidal effect. tandfonline.com

Enzyme-Based Assays

Enzyme-based assays are crucial for identifying the molecular targets of this compound and understanding its inhibitory or modulatory effects on specific enzymes involved in disease pathways.

Prolyl Endopeptidase: this compound is a known prolyl endopeptidase inhibitor. wikipedia.org

Tyrosinase: this compound, along with other compounds, has been found to be a tyrosinase inhibitor. nih.gov

Lipoxidase (B8822775) and Superoxide (B77818) Dismutase: this compound has been identified as a potential inhibitor of lipoxidase and superoxide dismutase. nih.gov

SARS-CoV-2 3CL Protease: Enzyme assays, including FRET-based protease assays, have been used to screen natural products for inhibitory activity against SARS-CoV-2 3CLpro. biorxiv.org this compound showed an IC50 of 6.41 µM against this enzyme, while baicalein had an IC50 of 0.94 µM. biorxiv.org Isothermal titration calorimetry (ITC) and ESI-MS studies have further supported the specific binding of this compound and baicalein to SARS-CoV-2 3CLpro. biorxiv.org

α-Glucosidase: The inhibitory activity of baicalein and this compound has been studied using the α-glucosidase assay. unipd.it Baicalein exhibited concentration-dependent inhibition of α-glucosidase activity. unipd.it this compound also showed activity in reducing carbonyl content, a biomarker of tissue damage, in enzyme-based assays. unipd.it

UDP Glycosyltransferases (UGTs) and UDP-Glucuronosyltransferase (UGT): Enzyme assays are used to study the enzymatic conversion of baicalein to this compound by UGTs. researchgate.net Specifically, flavonoid 7-O-glucosyltransferase (Sbaic7OGT) from Scutellaria baicalensis plays a role in converting baicalein to baicalein 7-O-glucoside. researchgate.net

Here is a table summarizing some in vitro findings:

Model TypeSpecific Model/TargetObserved Effect of this compound/BaicaleinCitation
Mammalian Cell LinePancreatic cancer cellsInduces apoptosis. wikipedia.org
Mammalian Cell LineGastric cancer cell linesEnhances 5-Fluorouracil effect, promotes ferroptosis, inhibits drug resistance. mdpi.com
Mammalian Cell LineMurine macrophages (LPS-stimulated)Modulates M1 polarization, reduces pro-inflammatory cytokine expression (IL-23, IRF5, TNF-α). nih.gov
Mammalian Cell LineHuman umbilical vein endothelial cells (HUVECs)Inhibits NF-κB nuclear translocation, reduces TNF-α levels. researchgate.net
Mammalian Cell LineCaco-2 epithelial cellsPromotes intestinal barrier function via regulating tight junctions (Baicalein). nih.gov
Microbial CultureHelicobacter pyloriInhibits growth (concentration and pH-dependent). mdpi.comnih.gov
Microbial CultureLactobacillus caseiStimulates biomass growth (at specific concentration and pH). mdpi.comnih.gov
Microbial CultureC. albicansInhibits biofilm formation (Baicalein). researchgate.net
Microbial CultureSARS-CoV-2Direct virucidal effect. tandfonline.com
Enzyme-Based AssaySARS-CoV-2 3CLproInhibits enzyme activity (IC50 values reported for this compound and baicalein). biorxiv.org
Enzyme-Based Assayα-GlucosidaseInhibits enzyme activity (Baicalein). unipd.it
Enzyme-Based AssayFlavonoid 7-O-glucosyltransferase (Sbaic7OGT)Substrate for enzymatic conversion of baicalein to baicalein 7-O-glucoside. researchgate.net

In Vivo Animal Models

In vivo studies using animal models, primarily rodents and avian species, are essential for evaluating the systemic effects, efficacy, and potential mechanisms of this compound in a living organism context, mimicking various disease states.

Rodent Models

Rodent models, such as mice and rats, are widely used to investigate the effects of this compound in induced disease conditions, including cancer, inflammation, neurological disorders, and cardiovascular injury.

Cancer Xenografts: this compound has been shown to inhibit tumor progression in various animal models, including xenograft models for breast, colon, hepatic, lung, cervical, osteosarcoma, glioblastoma, and bone cancers. bohrium.com In these models, this compound can affect cell populations, protein expression related to cell cycle, apoptosis, and metastasis, ultimately suppressing tumor growth. bohrium.com Studies in colorectal cancer have shown that this compound enhanced the effect of 5-fluorouracil-based chemotherapy in vivo via inhibition of the CDK-RB pathway. mdpi.com In a murine pancreatic cancer model, nanomedicines containing gemcitabine (B846) and baicalein showed significant tumor growth inhibitory activity. mdpi.com

Inflammation Models: this compound exhibits potent anti-inflammatory properties in various animal models. In models of inflammatory bowel disease (IBD), this compound alleviated ulcerative colitis in mice. nih.gov In murine arthritic mice, this compound significantly reduced ankle swelling and inhibited splenic Th17 cell population. nih.gov In ovalbumin-induced allergic rhinitis guinea pigs, oral administration of this compound improved histological changes and decreased serum levels of histamine (B1213489) and other inflammatory markers. mdpi.com

Neurological Disorders Models: this compound demonstrates neuroprotective effects in different animal models of neurodegenerative diseases (NDDs). frontiersin.org In PD rats induced by 6-OHDA and MPTP-induced PD mice, this compound showed defense mechanisms, potentially through antioxidant actions, enhanced neurotransmitter release, and inhibition of pro-inflammatory cytokine expression. frontiersin.org this compound also attenuated spatial memory dysfunction in APP/PS1 mice by suppressing microglial overactivation. frontiersin.org In CCH-induced VD rats, this compound ameliorated cognitive impairment through pro-remyelination and anti-inflammatory abilities. frontiersin.org

Cardiovascular Injury Models: this compound has shown protective effects in animal models of cardiovascular diseases. In myocardial ischemia–reperfusion (IR) rats, this compound improved cardiac function, decreased infarction area, and inhibited myocardial cell apoptosis. mdpi.com In hypercholesterolaemic rats, baicalein treatment improved cardiac, renal, and hepatic dysfunctions. medsci.org

Metabolic Disorder Models: this compound has been investigated in models of metabolic disorders, such as diabetes and non-alcoholic fatty liver disease (NAFLD). In rats with diabetes induced by STZ or HFD/HSD and STZ, this compound supplementation limited hyperglycemia and improved insulin (B600854) sensitivity. mdpi.com In HFD-fed rats and mice, this compound reduced hepatic lipid levels and ameliorated lipid accumulation. mdpi.commdpi.com

Here is a table summarizing some in vivo findings in rodent models:

Animal ModelDisease Model/ConditionObserved Effect of this compound/BaicaleinCitation
Mice (xenograft)Various cancersInhibits tumor progression, affects cell populations, protein expression, suppresses tumor growth. bohrium.com
MiceUlcerative colitis (IBD)Alleviated ulcerative colitis. nih.gov
MiceArthritic miceReduced ankle swelling, inhibited splenic Th17 cell population. nih.gov
MiceMPTP-induced PDInhibits pro-inflammatory cytokine expression, reduces oxidative stress, demonstrates neuroprotection. frontiersin.org
MiceAPP/PS1 (Alzheimer's disease)Attenuated spatial memory dysfunction by suppressing microglial overactivation. frontiersin.org
MiceHigh-fat diet (HFD)Decreased adipose tissue content, reduced tissue macrophage content, down-regulated TNF-α expression. mdpi.com
Rats6-OHDA-induced PDDefense mechanism, potentially through antioxidant actions, enhanced neurotransmitter release, control of metabolism, attenuated apoptosis. frontiersin.org
RatsCCH-induced VDAmeliorated cognitive impairment through pro-remyelination and anti-inflammatory abilities. frontiersin.org
RatsMyocardial ischemia–reperfusion (IR)Improved cardiac function, decreased infarction area, inhibited myocardial cell apoptosis. mdpi.com
RatsHypercholesterolemiaImproved cardiac, renal, and hepatic dysfunctions. medsci.org
RatsDiabetes (STZ or HFD/HSD + STZ)Limited hyperglycemia, improved insulin sensitivity, reduced blood oxidative stress and inflammatory markers. mdpi.com
RatsHigh-fat diet (HFD)Reduced hepatic lipid levels, ameliorated lipid accumulation. mdpi.commdpi.com

Avian Models

Avian models, particularly chickens, are used to study the effects of this compound in the context of infectious diseases relevant to poultry.

Infection Studies: Chicken models are utilized to investigate the effects of this compound against infections such as Mycoplasma gallisepticum (MG). dovepress.comresearchgate.netresearchgate.net Studies have shown that this compound can attenuate MG-induced inflammation in chickens. dovepress.comresearchgate.net This effect is associated with reducing the expression of inflammatory factors like IL-1β and TNF-α and interfering with the activation of signaling pathways such as TLR2-NFκB. dovepress.comresearchgate.net this compound treatment in MG-infected chickens has also been shown to alleviate structural damage in the thymus and spleen, reduce oxidative stress, and attenuate apoptosis. researchgate.net Furthermore, this compound has demonstrated protective effects against avian influenza virus and Duck virus hepatitis in avian models. poultrydvm.com

Here is a table summarizing some in vivo findings in avian models:

Animal ModelInfection ModelObserved Effect of this compoundCitation
ChickensMycoplasma gallisepticumAttenuates inflammation, reduces inflammatory factors (IL-1β, TNF-α), interferes with TLR2-NFκB pathway, alleviates structural damage, reduces oxidative stress. dovepress.comresearchgate.netresearchgate.net
ChickensAvian influenza virusProtective effect reported. poultrydvm.com
DucklingsDuck virus hepatitis (DHAV-1)Reduced mortality, reduced viral level and liver injury. poultrydvm.com

Transgenic Plant Models for Biosynthesis Studies

Transgenic plant models, particularly utilizing Scutellaria baicalensis and other plant species, have been instrumental in investigating and enhancing the biosynthesis of this compound and related flavonoids. Scutellaria baicalensis hairy root cultures, induced by Agrobacterium rhizogenes-mediated transformation, have been a significant focus of these studies due to the accumulation of bioactive metabolites in the roots researchgate.netcas.cz.

Research has demonstrated that transgenic hairy root lines of S. baicalensis can produce higher levels of this compound, baicalein, and wogonin (B1683318) compared to control (non-transformed) hairy root lines frontiersin.org. For instance, overexpression of the chalcone (B49325) isomerase gene (SbCHI) in S. baicalensis hairy roots led to increased flavone (B191248) accumulation, with this compound content reaching 42.2 - 60.2 µg mg⁻¹, which was 2.4 to 3.4 times higher than in control lines cas.cz. Similarly, overexpression of transcription factors such as maize Lc (ZmLc) and Arabidopsis PAP1 (AtPAP1) in S. baicalensis hairy root cultures has been shown to enhance the production of these flavonoids by upregulating flavonoid biosynthesis pathway genes nih.gov. Overexpression of ZmLc resulted in total flavonoid contents up to 80.5 ± 6.15 mg g⁻¹ dry weight, a 322% increase compared to control lines, while AtPAP1 overexpression led to total flavonoid contents up to 133 ± 7.66 mg g⁻¹ dry weight, a 532% increase nih.gov.

Studies involving RNA interference (RNAi) silencing of specific genes in S. baicalensis hairy roots have also provided insights into the this compound biosynthetic pathway. For example, silencing of SbFNSII-2, a flavone synthase II gene, significantly reduced the accumulation of this compound, wogonoside, and baicalein frontiersin.orgnih.gov. Conversely, overexpression of SbWRKY75 in transgenic S. baicalensis plants increased this compound content by 14%, while RNAi of the same gene reduced it by 22% frontiersin.org. Another transcription factor, SbMYB12, when overexpressed in S. baicalensis hairy roots, significantly increased the concentrations of this compound, wogonoside, and total flavonoids nih.gov. Compared to control, this compound content increased by 3.48- to 6.03-times in different overexpression lines nih.gov.

Beyond S. baicalensis, heterologous expression of this compound biosynthetic genes in other plant species has been explored. For instance, engineering baicalein biosynthesis in transgenic tomato plants (Lycopersicon esculentum) by assembling genes such as SbCLL-7, SbCHI, SbCHS-2, SbFNSII-2, and SbCYP82D1.1 from S. baicalensis resulted in the synthesis of baicalein in tomato fruits, ranging from 150 ng/g to 558 ng/g fresh weight mdpi.comnih.gov. Overexpression of SbCYP82D1.1 and SbCYP82D2 from S. baicalensis in Arabidopsis and feeding with chrysin (B1683763) allowed for the detection of this compound and norwogonin (B192581) in these transgenic plants, indicating the functionality of these enzymes in planta sippe.ac.cn.

These transgenic plant models facilitate the identification and functional characterization of genes and transcription factors involved in this compound biosynthesis, providing valuable tools for metabolic engineering strategies aimed at increasing this compound production nih.govmdpi.com.

Data Tables:

Here are some representative data points from research on transgenic plant models for this compound biosynthesis:

Transgenic Modification in S. baicalensis Hairy RootsCompoundContent Increase Fold (vs Control)Reference
Overexpression of SbCHIThis compound2.4 - 3.4 cas.cz
Overexpression of ZmLcTotal Flavonoids3.22 nih.gov
Overexpression of AtPAP1Total Flavonoids5.32 nih.gov
Overexpression of SbMYB12This compound3.48 - 6.03 nih.gov
Overexpression of SbMYB12Wogonoside1.65 - 2.20 nih.gov
Overexpression of SbMYB12Total Flavonoids2.08 - 3.36 nih.gov
Transgenic Plant ModelGenes Introduced (from S. baicalensis)Compound SynthesizedContent Range (Fresh Weight)Reference
Lycopersicon esculentumSbCLL-7, SbCHI, SbCHS-2, SbFNSII-2, SbCYP82D1.1Baicalein150 - 558 ng/g mdpi.comnih.gov
ArabidopsisSbCYP82D1.1, SbCYP82D2 (with chrysin feeding)This compound, NorwogoninDetected sippe.ac.cn

Detailed Research Findings:

Detailed studies have pinpointed specific genes and their roles. For instance, the enzyme baicalein 7-O-glucuronosyltransferase (UBGAT) is responsible for the glucuronidation of baicalein at the 7-O position to form this compound frontiersin.orgnih.gov. Overexpression of UBGAT in transgenic systems is a direct strategy to enhance this compound accumulation. The identification of flavone hydroxylases like SbCYP82D1.1, a flavone 6-hydroxylase, which converts chrysin to baicalein, is crucial for understanding the pathway steps leading to baicalein, the precursor of this compound sippe.ac.cn. Downregulating the transcripts of SbCYP82D1.1 using RNAi in hairy roots of S. baicalensis significantly reduced baicalein levels sippe.ac.cn.

Transcription factors play a critical regulatory role. The R2R3-MYB transcription factor SbMYB12, for example, positively regulates this compound biosynthesis by upregulating key structural genes in the pathway, including SbCCL7-4, SbCHI-2, SbF6H-1, and SbUGT-1 nih.gov. Similarly, SbWRKY75 directly regulates the expression of SbCLL-7, while SbWRKY41 directly regulates SbF6H and SbUGT, all contributing to the regulation of this compound biosynthesis frontiersin.org.

The use of different Agrobacterium rhizogenes strains and explant types in S. baicalensis transformation impacts transformation rates and subsequent flavonoid production in hairy roots cas.cz. Studies have assessed growth characteristics and flavonoid accumulation in various hairy root clones, identifying lines with higher growth rates and significantly elevated this compound content compared to non-transformed roots cas.cz. For example, one study reported this compound content ranging from 14.1% to 30.0% of dry root mass in transformed roots, significantly higher than the 1.8% observed in control field-grown roots cas.cz.

Biotransformation and Preclinical Pharmacokinetic Studies of Baicalin

Metabolic Pathways and Metabolites

The metabolic fate of baicalin (B1667713) involves several key enzymatic processes, leading to the formation of various metabolites.

Glucuronidation and Sulfation

Glucuronidation and sulfation represent major phase II metabolic pathways for this compound and its aglycone, baicalein (B1667712). Following absorption, baicalein, which is often formed from this compound, undergoes extensive metabolism in the liver and potentially the small intestine via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govresearchgate.netmdpi.com These enzymes catalyze the conjugation of glucuronic acid or sulfate (B86663) groups to the parent compound or its metabolites, increasing their water solubility and facilitating their excretion. mdpi.com Studies have shown that glucuronides and sulfates of baicalein are predominant in systemic circulation after administration. nih.gov For instance, baicalein-7-O-glucuronide (this compound) and baicalein-6-O-glucuronide are significant glucuronidated metabolites. nih.govwjgnet.com While both glucuronidation and sulfation occur, some research suggests that sulfation might be dominant at lower concentrations, and SULTs may be more prone to substrate inhibition than UGTs. researchgate.net

Role of Intestinal Microbiota (e.g., β-Glucuronidase Hydrolysis)

The intestinal microbiota plays a critical role in the biotransformation of orally administered this compound. This compound, being a flavonoid glycoside, can be hydrolyzed to its aglycone, baicalein, by β-glucuronidase enzymes produced by gut bacteria, such as E. coli. mdpi.comnih.govkoreascience.krfrontiersin.orgmdpi.com This hydrolysis in the gastrointestinal tract is considered a crucial step for the absorption of this compound, as baicalein generally exhibits better absorption characteristics than its glycoside form due to its higher lipophilicity. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net The activity of intestinal β-glucuronidase can influence the extent of this conversion, thereby affecting the amount of baicalein available for absorption. nih.gov Once absorbed, baicalein can be reconverted back to this compound or other glucuronidated forms by UGTs in the liver and intestine, contributing to the complex interplay between the host and gut microbiota in this compound metabolism. nih.govwjgnet.commdpi.comnih.gov

Systemic Disposition and Bioavailability Considerations in Preclinical Species

The systemic disposition of this compound in preclinical species involves its absorption, distribution to various tissues, and elimination processes, including enterohepatic recirculation.

Distribution to Tissues (e.g., Brain, Lung, Heart)

Following absorption and systemic circulation, this compound and its metabolites are distributed to various tissues in preclinical species. While limited, distribution data suggest that this compound can reach several organs, including the brain, lung, and heart. mdpi.comnih.govmdpi.comresearchgate.nettandfonline.com Studies in rats have shown that this compound can distribute to the heart and lung tissues. nih.govresearchgate.net The distribution pattern can be influenced by the formulation administered. For instance, this compound-loaded liposomes administered intravenously in rabbits resulted in higher concentrations in the heart, liver, spleen, lungs, and brain compared to a this compound solution. mdpi.comnih.gov Specifically, drug concentration in the lungs was found to be the highest among tested organs at various time points after intravenous administration of this compound-loaded nanoliposomes in rabbits. nih.gov In rats, the tissue distribution at 30 minutes after oral administration of a this compound-CMC suspension showed relatively high concentrations in the kidney and lung, but low concentrations in the heart and brain. nih.gov In tumor-bearing mice, high concentrations of this compound were observed in the heart and lung tissues, with higher concentrations in tumor tissues compared to kidneys and liver. researchgate.net The ability of this compound to cross the blood-brain barrier has also been suggested, potentially offering protective effects in neurodegenerative conditions. wjgnet.com

Enterohepatic Recirculation

Data Tables

Table 1: Preclinical Tissue Distribution of this compound after Oral Administration in Rats (30 minutes)

TissueRelative Drug Concentration (compared to plasma or other tissues)Source
KidneyRelatively high nih.gov
LungRelatively high nih.gov
HeartLow nih.gov
BrainLow nih.gov
LiverIncreased with liposomal formulation nih.gov
SpleenIncreased with liposomal formulation nih.gov
StomachMeasured, concentration data available in source nih.gov

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats after Oral Administration

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)Relative Oral Bioavailability (%)Source
BA-CMC Suspension85.46 ± 6.471.45 ± 0.35Not specifiedNot specified mdpi.com
This compound Suspension1.640.59.66100 (Reference) phcog.com
This compound-loaded LPHNPs12.23 ± 2.6514.34 ± 3.05Not specifiedNot specified mdpi.com
This compound-MCN SDs2.430.2517.63~182.51 phcog.com
BA-CMC suspensionNot specified0.5 and 5 (biphasic)Not specifiedLow nih.gov
BA-LP2.82-fold of BA-CMC0.25 and 1.25 (biphasic)3.04-fold of BA-CMCThreefold of BA-CMC nih.gov

Note: Data in Table 2 are extracted from different studies and may not be directly comparable due to variations in dose, species, and experimental conditions.

Carrier-Mediated Transport

Carrier-mediated transport is involved in the distribution of this compound, particularly for its more polar forms like glucuronides. mdpi.com Multidrug-resistant protein (MDRP) and breast cancer resistance protein (BCRP) have been identified as transporters for this compound. mdpi.com The effective transport of intracellularly formed glucuronides of baicalein is likely dependent on carrier-mediated transport. semmelweis.hu

Strategies for Bioavailability Enhancement in Preclinical Development

Nano/Micro-Scale Delivery Systems

Nano/micro-scale delivery systems represent a promising strategy to improve the bioavailability of this compound in preclinical studies. researchgate.netresearchgate.net These systems can enhance the solubility, stability, and cellular uptake of this compound. mdpi.comclinmedjournals.org Various nanoformulations, such as nanoparticles, nanoemulsions, and liposomes, have been investigated for this compound delivery. researchgate.netclinmedjournals.org Studies have shown that these systems can lead to better absorption and higher bioavailability compared to traditional formulations. researchgate.netresearchgate.net For instance, solid nanocrystals have been suggested as a good option for improving the oral bioavailability of poorly soluble this compound. clinmedjournals.org Nanoemulsions containing baicalein have also demonstrated enhanced cytotoxicity, attributed to improved permeability and cellular uptake. mdpi.com

Solid Dispersions

Solid dispersion is a significant strategy employed to overcome the dissolution rate limitations of poorly soluble drugs like this compound. preprints.orgnih.gov This technique involves dispersing the drug in a hydrophilic matrix, which can lead to reduced particle size, improved wetting, and potentially molecular dispersion, thereby enhancing the dissolution rate and solubility. preprints.orgnih.gov Preclinical studies have shown that solid dispersions of this compound can significantly increase its dissolution rate and oral bioavailability. preprints.orgnih.gov For example, solid dispersions of this compound with mesoporous carbon nanopowder have been shown to increase the area under the concentration-time curve (AUC) significantly in rats compared to pure this compound. nih.gov

Liposomal Formulations

Liposomes are versatile nanometer-scale drug delivery systems that have been explored for enhancing the oral bioavailability and tissue distribution of this compound. frontiersin.orgresearchgate.netnih.gov These biocompatible and biodegradable vesicles can encapsulate both hydrophilic and lipophilic drugs. nih.gov Preclinical studies have demonstrated that this compound-loaded liposomes can improve oral absorption and lead to altered tissue distribution compared to this compound solutions. frontiersin.orgnih.gov For instance, liposomal this compound formulations have shown increased drug concentration in the lungs after intravenous administration in rabbits. researchgate.netmdpi.com While liposomes can offer improved bioavailability, their stability, particularly in the gastrointestinal tract, needs to be considered. nih.gov

Phospholipid Complexes

Phospholipid complexes are another approach used to improve the solubility and bioavailability of this compound. frontiersin.orgresearchgate.netfrontiersin.org This technology involves incorporating herbal extracts or water-soluble phytoconstituents into phospholipids (B1166683) to form lipid-compatible complexes. researchgate.net This can enhance the affinity of this compound to cell membranes and improve its absorption. frontiersin.org Studies have shown that phospholipid complexes of this compound can improve solubility and bioavailability in vivo. frontiersin.org Combining phospholipid complexes with other systems, such as self-emulsifying drug delivery systems (SEDDS), has also been explored to further enhance this compound transport and relative bioavailability. frontiersin.org Intranasal administration of this compound phospholipid complexes has also been investigated as a potential route for brain delivery, showing transport via the olfactory pathway in rats. ingentaconnect.com

Metal Complexes

This compound possesses functional groups, including carboxyl, phenolic hydroxyl, carbon, and o-diphenol hydroxyl groups, which facilitate chelation with metal ions. Research has demonstrated the synthesis of complexes between this compound and various metal ions. These metal complexes have shown enhanced activities compared to this compound alone. rsc.orggoogle.com

For instance, this compound-zinc and this compound-copper complexes have been shown to increase the diversity of intestinal flora in experimental animals and reduce inflammation. rsc.org this compound-vanadium(IV) complexes have exhibited good anti-mutagenic and antioxidant effects. rsc.org this compound complexes containing rare-earth elements such as La, Y, and Ce have effectively inhibited SMMC-7721 cells in mouse tumor models. bohrium.comresearchgate.net Complexes of this compound with La, Y, Al, and Cu have demonstrated effectiveness as inhibitors against a wide range of bacteria and fungi. rsc.org

A study investigating the antibacterial properties of a this compound-manganese complex (BCM) found a significant increase in antimicrobial activity against Staphylococcus aureus, with a bactericidal effect eight times higher than this compound alone. rsc.org BCM also showed significant bactericidal effects against Escherichia coli and Pseudomonas aeruginosa. rsc.org The enhanced antibacterial activity upon complex formation with Mn²⁺ was observed to be eight-fold. rsc.org

The formation of metal complexes with this compound can enhance its efficacy and potentially lead to new pharmacological effects. google.com Studies suggest that this compound metal complexes, such as the this compound copper complex, exhibit significantly stronger antibacterial and antitumor activities compared to this compound. google.com

Preclinical Pharmacokinetic Parameter Determination

Preclinical pharmacokinetic studies of this compound have revealed a distinct profile characterized by gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complex metabolism. frontiersin.orgnih.govresearchgate.net this compound itself is not readily absorbed by the intestinal tract and is primarily hydrolyzed to its aglycone, baicalein, by intestinal bacteria, particularly β-glucuronidase. mdpi.commdpi.comfrontiersin.org This metabolic process is considered a critical step for this compound's absorption. mdpi.commdpi.com

The oral bioavailability of this compound is generally low, reported to be around 2.2% in rats after oral administration of a this compound suspension. nih.gov This low bioavailability is attributed to its poor solubility, extensive metabolism, and high biliary excretion. frontiersin.orgnih.gov

This compound exhibits a high plasma protein binding rate, ranging from 86% to 92% in human plasma in vitro. frontiersin.orgresearchgate.netmmsl.cznih.gov This high binding rate allows for rapid absorption into the plasma. frontiersin.org

Pharmacokinetic parameters can vary depending on the route of administration and the formulation used. For instance, after intravenous administration of this compound-loaded liposomes to rabbits, the distribution phase half-life (t₁/₂α) was 0.038 h and the elimination phase half-life (t₁/₂β) was 1.02 h. mdpi.com These values were shorter than those observed with an injectable solution (0.141 h and 3.88 h, respectively). mdpi.com The plasma clearance (CLz) and volume of distribution (Vz) were also significantly higher for this compound-loaded liposomes compared to the injectable solution. mdpi.com

Studies on oral administration in rats have also provided insights into this compound's pharmacokinetics. Following oral administration of a this compound suspension, the absolute bioavailability was reported as 2.2%. nih.gov The plasma concentration-time profile of this compound can exhibit a biphasic absorption phenomenon, with an initial peak followed by a second peak, potentially associated with enterohepatic circulation. frontiersin.orgnih.gov

Pathological conditions can also alter the pharmacokinetic properties of this compound. For example, higher plasma concentrations of this compound were observed in type 2 diabetic rats compared to normal rats. frontiersin.orgnih.gov

Efforts to improve the oral bioavailability of this compound have led to the development of novel drug delivery systems, such as liposomes and solid dispersions, which have shown enhanced absorption and higher bioavailability in preclinical studies. nih.govresearchgate.netnih.govphcog.com

Here is a summary of some preclinical pharmacokinetic parameters reported for this compound:

ParameterValue (Oral Administration, Rats)Value (Intravenous Administration, Rabbits)NotesSource
Absolute Bioavailability2.2%-After oral administration of this compound suspension nih.gov
t₁/₂ (oral)12.1 h-Reported in one study frontiersin.org
t₁/₂α (i.v.)-0.038 h (liposomes), 0.141 h (solution)Distribution phase half-life mdpi.com
t₁/₂β (i.v.)-1.02 h (liposomes), 3.88 h (solution)Elimination phase half-life mdpi.com
CLz (i.v.)-3.51 L/h/kg (liposomes), 1.34 L/h/kg (solution)Plasma clearance mdpi.com
Vz (i.v.)-51.77 L/kg (liposomes), 10.27 L/kg (solution)Volume of distribution mdpi.com
Protein Binding86-92% (human plasma, in vitro)-High plasma protein binding rate frontiersin.orgresearchgate.netmmsl.cznih.gov
Cmax (Oral, Suspension)85.46 ± 6.47 µg/mL-Reported in a study using lipid-polymer hybrid nanoparticles as a comparator mdpi.com
Cmax (Oral, LPHNPs)12.23 ± 2.65 µg/mL-This compound-loaded lipid-polymer hybrid nanoparticles mdpi.com
Tmax (Oral, Suspension)1.45 ± 0.35 h-Reported in a study using lipid-polymer hybrid nanoparticles as a comparator mdpi.com
Tmax (Oral, LPHNPs)14.34 ± 3.05 h-This compound-loaded lipid-polymer hybrid nanoparticles mdpi.com
AUC₀₋ₜ (Oral, Pure BA)9.66 ± 0.47 mg/Lh-Oral administration of pure this compound in rats (100 mg/kg) phcog.com
AUC₀₋ₜ (Oral, Solid Dispersion)17.63 ± 0.81 mg/Lh-Oral administration of this compound solid dispersion in rats (100 mg/kg) phcog.com

Note: Pharmacokinetic parameters can vary significantly depending on the species, dose, formulation, and study design.

The biotransformation of this compound involves enzymes such as β-glucuronidase, UGT, sulfatase, and catechol-O-methyltransferases. frontiersin.org Glucuronidation is a significant metabolic pathway for this compound, occurring in organs like the liver and kidneys. frontiersin.orgfrontiersin.org The elimination of metabolites primarily occurs through bile and urine. frontiersin.orgfrontiersin.org

The pharmacokinetic behavior of this compound can also be influenced by co-administered substances and the presence of other herbs, potentially due to competition involving metabolic enzymes and protein binding. nih.govresearchgate.net

Advanced Research Methodologies and Computational Approaches

In Silico Studies

In silico methods, utilizing computational power, are widely applied to predict and analyze the interactions of baicalin (B1667713) with various biomolecules.

Molecular Docking Simulations

Molecular docking simulations are used to predict the binding affinity and orientation of this compound with target proteins. Studies have employed molecular docking to investigate this compound's interaction with various proteins. For instance, molecular docking has been used to explore the binding of this compound with estrogen receptor 1 (ESR1), suggesting interactions through hydrogen bonds and hydrophobic forces within the ligand-binding domain (LBD) of ESR1. researchgate.net Another study utilized molecular docking to analyze the interaction of this compound with proteins such as MMP9, TNF-α, JAK2, PPARG, and GSK3B, identified as core targets in the treatment of triple-negative breast cancer. nih.govfrontiersin.org Molecular docking has also been applied to study the interaction of this compound with protein tyrosine phosphatase 1B (PTP1B), indicating a significant binding affinity. mdpi.com Furthermore, docking studies have explored this compound's potential interaction with Bcl-2 and VEGF receptors, showing favorable docking scores of -9.2 kcal/mol and -9.0 kcal/mol, respectively. frontiersin.org In the context of feline infectious peritonitis (FIPV) infection, molecular docking analysis suggested AKT1 as a primary target of this compound. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the this compound-target complex over time, providing insights into the stability of the interaction and conformational changes. MD simulations have been used to confirm the stability of this compound's binding to ESR1, supporting the spontaneity and stability of the interaction. researchgate.net These simulations have also been employed to assess the stability of this compound interactions with proteins like MMP9, TNF-α, and JAK2, showing significant changes in target protein expression levels. nih.govfrontiersin.org MD simulations lasting 100 ns have confirmed the stability of this compound-protein interactions with Bcl-2 and VEGF, highlighting the role of hydrophobic interactions and intermolecular hydrogen bonds. frontiersin.org The RMSD and RMSF values in these simulations indicated acceptable global minimums for p53, VEGF, and BAX/Bcl-2. frontiersin.org MD simulations have also been used to understand the molecular mechanism behind the formation of composites between α-zein and this compound, showing that this compound promotes the structural stability of α-zein through hydrogen bonding and hydrophobic interactions. d-nb.info

Network Pharmacology Analysis

Network pharmacology is used to analyze the complex relationships between this compound, multiple targets, and diseases through the construction of networks. This approach helps to reveal the multi-component, multi-target, and multi-pathway mechanisms of this compound. Network pharmacology research has identified tumor necrosis factor (TNF), interleukin 6 (IL6), and serine/threonine-protein kinase (AKT1) among the main targets of this compound against inflammatory bowel disease (IBD). nih.govtandfonline.comdovepress.com This analysis, integrated with metabolomics, suggested that this compound's therapeutic effects in experimental colitis might be linked to the control of sphingolipid metabolism and related targets such as UGCG, SGMS1, and SPHK1. nih.govtandfonline.comdovepress.com Network pharmacology has also been applied to explore the potential anticancer activity of baicalein (B1667712) (an aglycone of this compound) against oral squamous cell carcinoma, identifying key genes like AKT1, CD44, EGFR, HIF1A, IGF1, MMP2, MYC, PTGS2, STAT3, and TP53 as potential targets. nih.gov In the context of triple-negative breast cancer, network pharmacology, combined with molecular docking and dynamics, identified JAK2, MMP9, and TNF-α as key targets. nih.govfrontiersin.org For feline infectious peritonitis virus (FIPV) infection, network pharmacology analysis, along with molecular docking and proteomics, indicated AKT1 as a key target and suggested modulation of the PI3K-AKT and apoptosis pathways. nih.gov

Proteomics and Metabolomics Approaches

Proteomics and metabolomics provide global views of protein and metabolite changes in biological systems treated with this compound, offering insights into its mechanisms of action.

Proteomics studies have been conducted to identify proteins affected by this compound treatment. A quantitative chemoproteomic profiling study revealed that this compound directly binds to and allosterically activates carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation. pnas.org This activation by this compound was shown to accelerate hepatic fatty acid oxidation and ameliorate obesity and associated metabolic disorders in mice. pnas.org Another proteomics study in corticosterone-induced depressed mice found 370 differentially expressed proteins in the hypothalamus after this compound treatment, with functions related to phosphoserine binding and phosphorylation, particularly in the GR signaling pathway. frontiersin.org Proteomic analysis in skin cancer research identified 38 differentially expressed proteins in HaCaT cells exposed to this compound and/or UVB irradiation, involved in processes like detoxification, proliferation, metabolism, cytoskeleton, and motility. worldscientific.com Notably, proteins linked to tumor progression and resistance, such as Nucleophosmin (NPM), were identified. worldscientific.com In the study of FIPV infection, 4D label-free quantitative proteomics analysis suggested that this compound might inhibit the infection by modulating the PI3K-AKT pathway and the apoptosis pathway. nih.gov

Metabolomics approaches analyze the complete set of metabolites in a biological sample to understand the metabolic impact of this compound. Untargeted metabolomics analysis in experimental colitis models showed that this compound regulated 19 different metabolites, including sphingomyelin, glycerophospholipids, and fatty acids. dovepress.com The study indicated that this compound's protective effects might be influenced by controlling sphingolipid metabolism. dovepress.com In a study investigating the effects of this compound on pulmonary fibrosis, serum metabolomics identified 48 potential biomarkers associated with the condition. nih.govtandfonline.com this compound treatment normalized or partially reversed the metabolic profiles and fluctuating metabolite levels, potentially by regulating four key biomarkers involved in taurine (B1682933) and hypotaurine (B1206854) metabolism, glutathione (B108866) metabolism, and glycerophospholipid metabolism. nih.govtandfonline.com Metabolomics has also been used to illuminate the alleviation effect of this compound on cinnabar-induced liver and kidney toxicity in rats, showing that this compound could regulate endogenous metabolites associated with energy metabolism, choline (B1196258) metabolism, amino acid metabolism, and gut flora. frontiersin.org

Gene Expression Profiling (e.g., Transcriptomics)

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound64982

Data Tables

Based on the search results, here are some examples of how data could be presented in tables, illustrating findings from the methodologies discussed:

Table 1: Selected Molecular Docking Scores of this compound with Target Proteins

Target ProteinDocking Score (kcal/mol)Reference
Bcl-2-9.2 frontiersin.org
VEGF-9.0 frontiersin.org
PTP1B-6.5 mdpi.com

Table 2: Key Targets of this compound Identified by Network Pharmacology

Disease/ConditionKey TargetsReference
Inflammatory Bowel Disease (IBD)TNF, IL6, AKT1, UGCG, SGMS1, SPHK1, PIK3CA, PIK3R1 nih.govtandfonline.comdovepress.com
Oral Squamous Cell CarcinomaAKT1, CD44, EGFR, HIF1A, IGF1, MMP2, MYC, PTGS2, STAT3, TP53 nih.gov
Triple-Negative Breast CancerJAK2, MMP9, TNF-α, PPARG, GSK3B nih.govfrontiersin.org
Feline Infectious PeritonitisAKT1 nih.gov

Table 3: Differentially Expressed Proteins in Hypothalamus After this compound Treatment (Example Findings)

RegulationNumber of ProteinsPrimary Functional FocusReference
Up-regulation114Phosphoserine binding, Phosphorylation frontiersin.org
Down-regulation256Phosphoserine binding, Phosphorylation frontiersin.org

Table 4: Key Metabolites and Pathways Affected by this compound

ConditionKey Metabolites Affected (Examples)Affected Metabolic Pathways (Examples)Reference
Experimental ColitisSphingomyelin (SM d42:2, SM d42:1, SM d34:1), Lysophosphatidic acids (LPA 18:4), 1-Palmitoylglycerophosphocholine, 17(18)-EpETEGlycerophospholipids metabolism, Sphingolipid metabolism nih.govtandfonline.comdovepress.com
Pulmonary FibrosisInvolved in taurine and hypotaurine metabolism, glutathione metabolism, and glycerophospholipid metabolismTaurine and hypotaurine metabolism, Glutathione metabolism, Glycerophospholipid metabolism nih.govtandfonline.com
Cinnabar-induced ToxicityAssociated with energy metabolism, choline metabolism, amino acid metabolism, and gut floraEnergy metabolism, Choline metabolism, Amino acid metabolism, Gut flora frontiersin.org

Table 5: Examples of Differentially Expressed Genes (DEGs) After this compound Treatment

Cell Type/ConditionNumber of DEGsEnriched Pathways/Processes (Examples)Reference
Gastric Cancer Cells (SGC-7901)1648 (mRNAs)Cell cycle, Cell death, p53 signaling pathway scienceopen.comscispace.com
Ovine Mammary Epithelial Cells150Lipid metabolic process, Response to oxidative stress, Biosynthesis of fat and saccharide nih.gov
Intervertebral Disc Degeneration5 core genesPANoptosis-related genes (FOS, CASP1, H1-2, BCL2L11, H2AC6) dovepress.com
Focal Brain Ischemia (Rats)177(Differential genes identified) nih.gov

Future Directions and Emerging Research Areas for Baicalin

Elucidation of Undiscovered Molecular Targets

Emerging research suggests that Baicalin (B1667713) may target specific proteins like carnitine palmitoyl-transferase 1 (CPT1), which is involved in fatty acid degradation mdpi.comdntb.gov.ua. In silico studies have also indicated potential binding affinities with proteins such as Bcl-2 and VEGF, suggesting roles in apoptosis and angiogenesis frontiersin.org. Future studies are needed to definitively confirm these interactions through experimental validation and to identify novel, previously uncharacterized molecular partners of this compound. This will involve advanced techniques such as activity-based protein profiling (ABPP) and pull-down assays coupled with mass spectrometry. Understanding these undiscovered targets is crucial for a comprehensive understanding of this compound's multifaceted pharmacological activities and for the rational design of targeted therapies.

Development of Novel Research Tools and Models

Advancing this compound research necessitates the development and application of novel research tools and models that can provide more accurate and detailed insights into its biological effects. While traditional in vitro cell culture and in vivo animal models have been instrumental, their limitations in fully recapitulating complex human physiological and pathological conditions are recognized.

Future directions include the development of more sophisticated in vitro models, such as organ-on-a-chip systems or 3D cell cultures, which can better mimic the tissue microenvironment and cellular interactions relevant to specific diseases. These models could provide more predictive data regarding this compound's efficacy and mechanisms.

In parallel, the development of genetically modified animal models that more closely mirror human disease states could offer valuable insights into this compound's in vivo effects. Furthermore, the application of advanced imaging techniques, such as high-resolution microscopy and molecular imaging, could enable real-time visualization of this compound's distribution, metabolism, and interaction with its targets within living systems.

Computational tools, including advanced molecular docking simulations and artificial intelligence-driven target prediction algorithms, will also play a crucial role in identifying potential targets and predicting the biological activity of this compound and its derivatives frontiersin.org. The integration of these novel tools and models is essential for overcoming the limitations of current research methodologies and accelerating the discovery pipeline for this compound-based therapeutics.

Integration of Multi-Omics Data for Comprehensive Understanding

The complex nature of biological systems and the pleiotropic effects of this compound necessitate an integrated approach to data analysis. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is an emerging area that holds significant promise for providing a comprehensive understanding of how this compound exerts its effects frontiersin.orgrsc.org.

Transcriptomic analysis can reveal how this compound affects gene expression profiles, while proteomic studies can identify changes in protein abundance and post-translational modifications oup.comhep.com.cnresearchgate.net. Metabolomics can provide insights into the metabolic pathways influenced by this compound frontiersin.orgnih.gov. Integrating these diverse datasets through sophisticated bioinformatics and computational approaches can help to construct comprehensive molecular networks and identify key pathways and biological processes modulated by this compound.

Q & A

Q. What are the primary mechanisms through which baicalin exerts its anti-inflammatory effects in cellular models?

this compound’s anti-inflammatory activity is mediated via suppression of NF-κB signaling and modulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α). Key methodologies include western blotting for protein expression analysis (e.g., NF-κB p65), ELISA for cytokine quantification, and luciferase reporter assays to validate transcriptional activity . Dose-dependent inhibition of inflammatory pathways has been demonstrated in macrophage and neuronal cell models.

Q. Which experimental models are commonly used to assess this compound’s neuroprotective effects?

Neuroprotection studies frequently employ SH-SY5Y cells subjected to hypoxia/glucose deprivation (OGD/RO models) to mimic ischemic injury. Key endpoints include MTT assays for cell viability, flow cytometry for apoptosis detection, and qPCR for caspase-3 expression . In vivo models, such as experimental autoimmune encephalomyelitis (EAE) in rats, are used to study this compound’s modulation of NF-κB and neuronal apoptosis .

Q. How is this compound’s bioavailability typically evaluated in pharmacokinetic studies?

Bioavailability assessments use HPLC-MS/MS to quantify this compound and its metabolites (e.g., baicalein) in plasma. Key parameters include absorption half-life (t1/2α), peak concentration (Cmax), and area under the curve (AUC). Studies highlight poor bioavailability (~2–5%) due to intestinal glucuronidation and efflux transporters like P-gp .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions between in silico predictions and in vitro efficacy of this compound against viral proteases?

Discrepancies in SARS-CoV-2 protease inhibition (e.g., 3CLpro vs. PLpro IC50 values) require enzyme kinetics assays (e.g., fluorescence resonance energy transfer) and structural dynamics simulations to validate binding modes. Evidence from molecular docking must be supplemented with crystallography to resolve ligand-protein interactions .

Q. How can researchers improve this compound’s bioavailability while maintaining therapeutic efficacy?

Advanced strategies include:

  • Chemical modification : Synthesis of water-soluble derivatives (e.g., this compound-magnesium complex) validated via NMR and ESI-HRMS .
  • Nanocarrier systems : Liposomal encapsulation to bypass intestinal metabolism, assessed via transmission electron microscopy (TEM) and in vivo biodistribution studies .
  • Gut microbiota modulation : 16S rDNA sequencing to identify bacterial taxa involved in this compound metabolism .

Q. What experimental designs are critical for studying this compound’s dual role in autophagy and apoptosis in cancer cells?

Use combination assays to distinguish autophagy (LC3-II puncta via confocal microscopy ) from apoptosis (Annexin V/PI staining). Dose- and time-dependent effects on AKT/mTOR pathways are quantified via phosphoproteomics and kinase activity assays . Contradictory outcomes (e.g., pro-survival vs. pro-death autophagy) require single-cell RNA sequencing to resolve heterogeneity.

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s impact on the gut microbiota–bile acid axis?

Employ multi-omics integration :

  • RNA-seq to identify differentially expressed genes (e.g., FXR, TGR5).
  • Bile acid-targeted metabolomics (UPLC-QTOF-MS) to quantify secondary bile acids.
  • Network pharmacology to map host-microbe interactions .

Methodological Recommendations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in preclinical studies?

Use nonlinear regression models (e.g., log-dose vs. response) with ANOVA for multi-group comparisons. For high-throughput data (e.g., proteomics), apply false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .

Q. How should researchers address gender-specific variability in this compound’s metabolic and therapeutic effects?

Incorporate sex-stratified cohorts in animal studies, with LC-MS/MS to compare pharmacokinetics between males and females. Histopathological analysis of liver/kidney tissues can reveal organ-specific toxicity profiles .

Q. What are the best practices for validating this compound’s anti-biofilm activity in bacterial models?

Standardize crystal violet assays for biofilm biomass quantification and confocal microscopy with LIVE/DEAD staining. Complement with quorum sensing (QS) inhibition assays (e.g., lasI/rhlI promoter activity via qPCR ) .

Data Contradictions and Future Directions

  • Contradiction : this compound’s dual pro- and anti-inflammatory roles in COVID-19 models .
    Resolution : Context-dependent effects necessitate single-cell cytokine profiling and patient-derived organoid models .
  • Limitation : Poor brain penetration in neuroprotection studies .
    Future Focus : Develop blood-brain barrier (BBB)-penetrant formulations (e.g., nanoparticle-drug conjugates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.